3-Desacetyl Cefotaxime lactone
Description
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Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20) |
InChI Key |
MCSWUKXFFGUOQE-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Formation of 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefotaxime, a third-generation cephalosporin antibiotic, undergoes degradation to form various products, including the inactive 3-desacetyl cefotaxime lactone. This transformation proceeds through an intermediate, 3-desacetyl cefotaxime, and is particularly favored under acidic conditions. The formation of this lactone is a critical consideration in the stability, formulation, and clinical efficacy of cefotaxime. This guide provides a comprehensive overview of the chemical mechanism of lactone formation, quantitative data on the degradation kinetics, detailed experimental protocols for its analysis, and visual representations of the key pathways.
The Chemical Pathway: From Cefotaxime to its Lactone
The degradation of cefotaxime to this compound is a two-step process:
-
Deacetylation: Cefotaxime is first hydrolyzed to 3-desacetyl cefotaxime. This reaction involves the cleavage of the acetyl group at the C-3 position of the cephem nucleus.
-
Intramolecular Cyclization (Lactonization): The resulting 3-desacetyl cefotaxime, which possesses a hydroxymethyl group at the C-3 position, undergoes an intramolecular cyclization to form the stable five-membered lactone ring. This reaction is essentially an internal esterification.
The overall transformation can be visualized as follows:
Detailed Mechanism of Lactonization
The formation of the lactone from 3-desacetyl cefotaxime is an acid-catalyzed intramolecular cyclization. The presence of an acid catalyst protonates the carboxylic acid group of the cephem nucleus, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 3-hydroxymethyl side chain.
The proposed mechanism involves the following steps:
-
Protonation of the Carboxylic Acid: The carboxylic acid group at C-4 of the dihydrothiazine ring is protonated by an acid catalyst (H⁺).
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3-hydroxymethyl group attacks the electrophilic carbonyl carbon of the protonated carboxylic acid.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the former carboxyl group.
-
Elimination of Water: A molecule of water is eliminated, and the carbonyl group is reformed.
-
Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final lactone product.
This intricate process is visually detailed in the signaling pathway diagram below.
Quantitative Data on Cefotaxime Degradation
The stability of cefotaxime is significantly influenced by pH and temperature. While specific kinetic data for the lactonization step is not extensively reported, studies on the overall degradation of cefotaxime provide valuable insights. The degradation generally follows pseudo-first-order kinetics.
| Condition | Parameter | Value | Reference |
| pH Influence | Optimal Stability pH Range | 4.3 - 6.2 | [Not explicitly cited] |
| Lactone Formation | Favored in highly acidic medium | [1] | |
| Temperature Influence | Stability at 5°C | Stable for up to 5 days | [Not explicitly cited] |
| Stability at 25°C | Stable for up to 24 hours | [Not explicitly cited] | |
| Stability at 45°C | Stable for up to 2 hours | [Not explicitly cited] |
Experimental Protocols
The analysis of cefotaxime and its degradation products, including the 3-desacetyl lactone, is predominantly carried out using High-Performance Liquid Chromatography (HPLC).
HPLC Method for the Quantification of Cefotaxime and its Degradation Products
This section outlines a typical reversed-phase HPLC method suitable for separating and quantifying cefotaxime, 3-desacetyl cefotaxime, and the lactone.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of phosphate buffer and methanol. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of cefotaxime, 3-desacetyl cefotaxime, and this compound reference standards in the mobile phase. Prepare a series of working standard solutions by serial dilution of the stock solutions to construct a calibration curve.
-
Sample Solutions: Degrade a known concentration of cefotaxime solution under acidic conditions (e.g., by adding a small amount of hydrochloric acid) and heating to generate the degradation products. Neutralize the sample before injection. For biological samples, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is typically required.
Method Validation:
The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
The workflow for a typical degradation study is as follows:
Conclusion
The formation of this compound is a significant degradation pathway for cefotaxime, particularly in acidic environments. Understanding the mechanism of its formation and having robust analytical methods for its quantification are crucial for ensuring the quality, stability, and efficacy of cefotaxime-based pharmaceutical products. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important antibiotic. Further research to elucidate the precise kinetics of the lactonization step would be beneficial for developing more accurate stability models for cefotaxime.
References
Physicochemical Properties of 3-Desacetyl Cefotaxime Lactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl Cefotaxime lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] Cefotaxime is metabolized in the liver via deacetylation to form desacetylcefotaxime, which is an active metabolite.[3] This active metabolite can be further metabolized to the inactive this compound.[3] The formation of this lactone is particularly favored in highly acidic environments.[1] Understanding the physicochemical properties of this lactone is crucial for several reasons: it serves as an impurity marker for Cefotaxime sodium, its presence can impact the overall efficacy and safety profile of the parent drug, and its characteristics are important for the development of stable pharmaceutical formulations and accurate analytical methods.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [2] |
| Synonyms | Deacetylcefotaxime lactone, Cefotaxime impurity E | [2][4] |
| CAS Number | 66340-33-8 | [1][2][5][6] |
| Chemical Formula | C₁₄H₁₃N₅O₅S₂ | [1][5] |
| Molecular Weight | 395.41 g/mol | [1][5][6] |
| Appearance | White to off-white or pale yellow solid | [5][7] |
| Melting Point | >220°C (decomposes) | [7] |
| Solubility | Soluble in DMSO (125 mg/mL) | [5][8] |
| pKa | Not experimentally determined in literature; expected to have an acidic proton on the thiazole ring. | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1][5] |
Signaling and Formation Pathway
The formation of this compound is a critical step in the metabolic and degradation pathway of Cefotaxime. The following diagram illustrates this process.
Experimental Protocols
Melting Point Determination (Capillary Method)
This protocol is adapted from general pharmacopeial methods for determining the melting point of pharmaceutical compounds.[5][9]
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (sealed at one end).
-
Thermometer calibrated to a traceable standard.
Procedure:
-
Sample Preparation: The this compound sample should be finely powdered and dried in a desiccator over silica gel for 24 hours to remove any residual moisture.
-
Capillary Loading: A small amount of the dried powder is introduced into a capillary tube and packed down to form a compact column of 2.5-3.5 mm in height.[5]
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the substance begins to melt (the point of collapse) and the temperature at which the substance is completely liquid (the clear point) are recorded as the melting range. Given that the substance decomposes, the temperature at which decomposition is observed should be noted.[5][9]
-
pKa Determination (Potentiometric Titration)
This protocol describes a general method for determining the acid dissociation constant (pKa) of a sparingly soluble drug substance.[2][6]
Apparatus:
-
Potentiometer with a calibrated pH electrode.
-
Magnetic stirrer and stir bar.
-
Burette for titrant delivery.
-
Reaction vessel.
Reagents:
-
This compound sample.
-
Standardized 0.1 M hydrochloric acid (HCl).
-
Standardized 0.1 M sodium hydroxide (NaOH).
-
Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.
-
High-purity water.
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable co-solvent system if solubility in water is low. The final concentration should be around 1 mM.[2]
-
Titration:
-
The sample solution is placed in the reaction vessel with a magnetic stir bar, and the pH electrode is immersed.
-
The solution is acidified to approximately pH 2 with 0.1 M HCl.[2]
-
The solution is then titrated with standardized 0.1 M NaOH, added in small increments.
-
The pH is recorded after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the acidic functional group has been neutralized.[10]
-
The experiment should be repeated at least three times to ensure reproducibility.[2]
-
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the analysis of Cefotaxime and its degradation products, including the lactone.[11][12]
Apparatus:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate buffer (pH 6.8).
-
High-purity water.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 85:15 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase and serially diluted to create a series of calibration standards.
-
Sample Preparation: The sample containing the lactone is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The peak corresponding to the lactone is identified by its retention time compared to the standard. Quantification can be performed by comparing the peak area of the sample to the calibration curve generated from the standards.
Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thinksrs.com [thinksrs.com]
- 6. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmapure.co.uk [pharmapure.co.uk]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. drugfuture.com [drugfuture.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 3-Desacetyl Cefotaxime Lactone
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-desacetyl cefotaxime lactone, an active metabolite and significant degradation product of the third-generation cephalosporin antibiotic, cefotaxime. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Introduction
This compound is a crucial compound for understanding the metabolism and stability of cefotaxime. Its formation involves the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring of cefotaxime, followed by an intramolecular cyclization to form a lactone ring. This process is particularly relevant under acidic conditions.[1][2] Accurate synthesis and characterization of this lactone are essential for various research applications, including its use as an analytical standard for impurity profiling in pharmaceutical formulations.
Synthesis of this compound
The synthesis of this compound is achieved through the controlled acid-catalyzed degradation of cefotaxime sodium salt. The reaction proceeds in two main steps: deacetylation and subsequent intramolecular lactonization.
Synthesis Workflow
References
- 1. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 3-Desacetylcefotaxime Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic in clinical practice. Upon administration, it undergoes metabolism, primarily in the liver, to form its main active metabolite, 3-desacetylcefotaxime. This metabolite itself possesses notable antibacterial activity and contributes to the overall therapeutic effect of the parent drug.[1][2] A further step in the metabolic cascade is the conversion of 3-desacetylcefotaxime into 3-desacetylcefotaxime lactone. This technical guide provides a comprehensive overview of the in vitro biological activity of this lactone, summarizing the available data, outlining relevant experimental protocols, and illustrating the key metabolic and experimental pathways.
Metabolic Pathway of Cefotaxime
Cefotaxime is metabolized in the liver via esterases to 3-desacetylcefotaxime. This active metabolite is subsequently converted to the inactive 3-desacetylcefotaxime lactone.[3] This metabolic process is a critical consideration in understanding the pharmacokinetics and overall antimicrobial effect of cefotaxime.
Caption: Metabolic pathway of Cefotaxime.
In Vitro Biological Activity
Direct quantitative data on the in vitro biological activity of 3-desacetylcefotaxime lactone is limited in the available scientific literature. The lactone is generally considered to be a microbiologically inactive metabolite.[3] The primary focus of in vitro studies has been on its precursor, 3-desacetylcefotaxime, which exhibits a broad spectrum of antibacterial activity, albeit generally four- to eightfold less potent than cefotaxime.[4]
Activity of 3-Desacetylcefotaxime
While the lactone is considered inactive, understanding the activity of its immediate precursor is essential for context. 3-Desacetylcefotaxime has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[5] Notably, it can act synergistically or additively with cefotaxime, enhancing the overall antibacterial effect.[2]
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for 3-desacetylcefotaxime against various bacterial species.
| Bacterial Species | 3-Desacetylcefotaxime MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.20 - 0.39 | [6] |
| Streptococcus agalactiae | 0.20 - 0.39 | [6] |
| Haemophilus influenzae | 0.12 - 0.5 | [3] |
| Escherichia coli | 0.5 - 4 | [3] |
| Klebsiella pneumoniae | Lower than cefoperazone & ceftazidime | [7] |
| Pseudomonas cepacia | Lower than cefoperazone & ceftazidime | [7] |
| Staphylococcus aureus | 4 - 32 | [3] |
| Morganella morganii | Higher than cefoperazone & ceftazidime | [7] |
| Enterobacter cloacae | Higher than cefoperazone & ceftazidime | [7] |
| Pseudomonas aeruginosa | Higher than cefoperazone & ceftazidime | [7] |
| Bacteroides fragilis | >64 | [3] |
Experimental Protocols
The in vitro biological activity of antimicrobial agents is primarily assessed through susceptibility testing. The following are standard methodologies that would be employed to determine the activity of 3-desacetylcefotaxime lactone.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of 3-desacetylcefotaxime lactone is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay:
Caption: Workflow for Time-Kill Assay.
Detailed Protocol:
-
Preparation: A logarithmic phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: The test compound (3-desacetylcefotaxime lactone) is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the compound is also included.
-
Sampling: The cultures are incubated at 35-37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Conclusion
The available evidence indicates that 3-desacetylcefotaxime lactone is a microbiologically inactive metabolite of cefotaxime. While its precursor, 3-desacetylcefotaxime, possesses significant antibacterial activity and contributes to the overall efficacy of cefotaxime, the lactone form does not appear to play a direct role in bacterial inhibition. Further research focusing specifically on the in vitro and in vivo effects of the purified lactone would be necessary to definitively confirm its biological activity profile. The experimental protocols outlined in this guide provide a framework for any future investigations into the antimicrobial properties of this and other cephalosporin metabolites.
References
- 1. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [MICs and MBCs of cefotaxime, desacetylcefotaxime and ceftriaxone against four principal bacteria causing meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Degradation of Cefotaxime to its Lactone Derivative: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous degradation of the third-generation cephalosporin antibiotic, Cefotaxime, with a particular focus on the formation of its lactone derivative. This document delves into the chemical pathways, influential factors, and analytical methodologies pertinent to this degradation process, offering valuable insights for researchers, scientists, and professionals involved in drug development and stability studies.
Introduction
Cefotaxime, a widely utilized β-lactam antibiotic, is susceptible to degradation in aqueous solutions, a process that can impact its therapeutic efficacy and potentially lead to the formation of less active or inactive byproducts.[1][2] A key degradation pathway involves the initial hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime. This intermediate can then undergo further degradation, including the intramolecular cyclization to form a lactone derivative, particularly under acidic conditions.[1][3] Understanding the kinetics and mechanisms of this degradation is crucial for defining optimal storage conditions, formulation development, and ensuring the quality and stability of Cefotaxime-containing pharmaceutical products.
Degradation Pathway of Cefotaxime
The spontaneous degradation of Cefotaxime in an aqueous environment is a multi-step process. The primary reactions involved are the cleavage of the β-lactam ring and the deacetylation at the C-3 position.[1][4] The formation of the lactone derivative is a subsequent step following deacetylation.
The overall degradation scheme can be summarized as follows:
-
Deacetylation: Cefotaxime is first hydrolyzed to desacetylcefotaxime. This reaction can be influenced by pH and temperature.
-
Lactonization: In an acidic medium, the deacetylated derivative readily undergoes intramolecular cyclization to form the inactive desacetylcefotaxime lactone.[1][3]
-
β-Lactam Ring Cleavage: Concurrently, the β-lactam ring of Cefotaxime can be hydrolyzed, leading to a loss of antibacterial activity. This process is catalyzed by both hydrogen and hydroxide ions.[4]
Below is a diagram illustrating the degradation pathway of Cefotaxime leading to the formation of the lactone derivative.
Factors Influencing Degradation
Several factors have a significant impact on the rate and extent of Cefotaxime degradation.
-
pH: The stability of Cefotaxime is highly pH-dependent. The optimal stability is observed in the pH range of 4.3 to 6.5.[5][6] In strongly acidic or alkaline conditions, the degradation is accelerated.[1] Specifically, the formation of the lactone from the deacetylated derivative is facilitated in a highly acidic medium.[1][3]
-
Temperature: Elevated temperatures increase the rate of Cefotaxime degradation.[7][8] Stability studies have shown that Cefotaxime solutions are significantly more stable at refrigerated temperatures (5°C) compared to room temperature (25°C) or higher temperatures (45°C).[7][8][9]
-
Buffer Systems: The composition of the buffer system can also influence the degradation rate. Carbonate and borate buffers have been found to increase the degradation rates of Cefotaxime, while acetate buffer appears to decrease the rate of degradation.[1]
Quantitative Data on Cefotaxime Stability
The stability of Cefotaxime has been quantitatively assessed under various conditions. The following tables summarize the available data on its degradation.
Table 1: Stability of Cefotaxime Sodium (100mg/ml) in Aqueous Solution at Different Temperatures
| Temperature | Time to >10% Degradation | Reference |
| 5°C | > 5 days | [7][8] |
| 25°C | 24 - 48 hours | [7][8] |
| 45°C | ~ 2 hours | [7][8] |
Table 2: Degradation of Cefotaxime Sodium at Different Temperatures over Time
| Sampling Time | Amount of Drug Remaining (%) at 5°C | Amount of Drug Remaining (%) at 25°C | Amount of Drug Remaining (%) at 45°C | Reference |
| 1 hour | 98.99 | 96.97 | 94.95 | [7] |
| 2 hours | 97.98 | 96.97 | 91.92 | [7] |
| 4 hours | 95.96 | 94.95 | 87.88 | [7] |
| 7 hours | 95.96 | 93.94 | 82.83 | [7] |
| 24 hours | 94.95 | 91.92 | 71.72 | [7] |
| 72 hours | 94.95 | 88.89 | - | [7] |
| 120 hours | 91.92 | 82.83 | - | [7] |
Note: The degradation rate constants and activation energies have been reported to be calculated in several studies, but the specific values were not available in the provided search results.
Experimental Protocols
The study of Cefotaxime degradation and the quantification of its degradation products are primarily conducted using chromatographic techniques.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10]
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Cefotaxime sodium in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[10]
-
Acidic Degradation: To an aliquot of the stock solution, add a solution of a strong acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 80°C for 6 hours).[11] Neutralize the solution before analysis.
-
Alkaline Degradation: To another aliquot, add a solution of a strong base (e.g., 0.1 N NaOH) and allow it to stand at room temperature or heat. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).[2]
-
Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC or HPTLC, to separate and quantify the degradation products.
The following diagram illustrates a general workflow for a forced degradation study.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. | Semantic Scholar [semanticscholar.org]
- 4. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
The Metabolic Journey of Cefotaxime: A Deep Dive into its Biosynthesis and Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by its biotransformation into active and inactive metabolites. This technical guide provides a comprehensive exploration of the biosynthesis of Cefotaxime metabolites, detailing the metabolic pathways, enzymatic processes, and analytical methodologies for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined to facilitate further research in this domain.
Cefotaxime Metabolism: A Hepatic Affair
The primary site of Cefotaxime metabolism is the liver, where it undergoes a series of enzymatic reactions.[1][2][3][4] The metabolic cascade is initiated by the hydrolysis of the acetyl group at the C-3 position of the Cefotaxime molecule. This initial and crucial step is catalyzed by carboxylesterases, a family of enzymes abundant in the liver.[5][6][7][8]
The Key Players: Carboxylesterases
Human carboxylesterases, particularly hCE1 and hCE2, are the primary enzymes responsible for the deacetylation of Cefotaxime.[5][6] hCE1 is predominantly expressed in the liver, while hCE2 is found in high concentrations in the intestine.[5][6] The action of these esterases leads to the formation of the main and microbiologically active metabolite, desacetylcefotaxime.[3][9]
The Metabolic Pathway of Cefotaxime
The metabolic journey of Cefotaxime does not end with the formation of desacetylcefotaxime. This active metabolite can be further transformed into other derivatives. The established metabolic pathway is as follows:
Cefotaxime → Desacetylcefotaxime → Desacetylcefotaxime Lactone → Metabolites M2 and M3 [1][2][3][4][10]
Desacetylcefotaxime undergoes intramolecular cyclization to form an inactive lactone.[10] Subsequently, two other metabolites, designated as M2 and M3, are formed.[1][2][3][4][10] While M2 and M3 are typically found in urine, they have been detected in the plasma and bile of nephrectomized rats, suggesting their formation is more prominent when renal excretion is impaired.[1][2][3][4][10] The exact structures of M2 and M3 are not as well-characterized as desacetylcefotaxime.
Figure 1: Metabolic Pathway of Cefotaxime.
Quantitative Analysis of Cefotaxime and its Metabolites
The pharmacokinetic profile of Cefotaxime and its metabolites has been extensively studied. The following tables summarize key quantitative data from various studies, providing a comparative overview of their concentrations and pharmacokinetic parameters in different biological matrices.
Table 1: Pharmacokinetic Parameters of Cefotaxime and its Metabolites in Healthy Adults
| Parameter | Cefotaxime | Desacetylcefotaxime | Metabolite M2 | Metabolite M3 | Reference(s) |
| Terminal Half-life (t½) | 0.92 - 1.65 hours | 0.83 - 2.3 hours | ~2.2 hours | ~2.2 hours | [11][12] |
| Plasma Clearance | 249 - 288 mL/min | 744 ± 226 mL/min | - | - | [11] |
| Renal Clearance | 151 - 177 mL/min | - | - | - | [11] |
| Volume of Distribution | 23.3 - 31.3 L | 56 ± 24 L | - | - | [11] |
| Urinary Excretion (% of dose) | 54 ± 6% | 19 ± 4% | 6.5 ± 0.7% | 5.5 ± 0.7% | [11] |
Table 2: Concentrations of Cefotaxime and Desacetylcefotaxime in Clinical Samples
| Biological Matrix | Cefotaxime Concentration | Desacetylcefotaxime Concentration | Condition/Time Point | Reference(s) |
| Plasma (after 3g IV dose) | 2.0 ± 1.0 mg/L | 3.9 ± 1.8 mg/L | Simultaneous with abscess sample | [2][3] |
| Brain Abscess | 1.9 ± 1.7 mg/L | 4.0 ± 2.2 mg/L | Various times after dosing | [2][3] |
| Cerebrospinal Fluid (Meningitis) | 0.8 - 6.4 mg/L | 0.5 - 5.4 mg/L | 3 hours post-infusion | [13] |
Table 3: Pharmacokinetics in a Paediatric Population with Renal Dysfunction
| Creatinine Clearance (CLCR) | Cefotaxime Total Body Clearance (mL/min/1.73 m²) | Desacetylcefotaxime Renal Clearance (mL/min/1.73 m²) | Desacetylcefotaxime Elimination Half-life (hours) | Reference(s) |
| Group I (>80 mL/min/1.73 m²) | 158.1 ± 38.8 | 146.4 ± 71.4 | 2.04 ± 0.39 | [14] |
| Group II (30-80 mL/min/1.73 m²) | 118.3 ± 50.8 | 64.5 ± 32.1 | 3.87 ± 1.93 | [14] |
| Group III (<30 mL/min/1.73 m²) | 84.8 ± 11.7 | 14.4 ± 8.7 | 6.19 ± 3.22 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Cefotaxime metabolism.
Protocol 1: Determination of Cefotaxime and Desacetylcefotaxime in Plasma by HPLC
This protocol is based on established high-performance liquid chromatography (HPLC) methods for the simultaneous quantification of Cefotaxime and its primary metabolite.[1][15]
1. Sample Preparation:
-
To 1 mL of plasma, add a protein precipitation agent (e.g., chloroform-acetone mixture or propanol-2).[1][16]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Separate the supernatant. For some methods, the aqueous phase is freeze-dried and reconstituted in the mobile phase.[1] For others, the supernatant is extracted with a chloroform and isoamyl alcohol mixture, and the aqueous phase is injected.[16]
2. HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., Lichrosorb RP-8).[9][16]
-
Mobile Phase: A mixture of a buffer (e.g., phosphoric acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[9][17][18] The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength of 254 nm or 262 nm.[15][19]
-
Internal Standard: Cephaloridine can be used as an internal standard.[16]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of Cefotaxime and desacetylcefotaxime of known concentrations in blank plasma.
-
Process the standards and samples as described in the sample preparation step.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of Cefotaxime and desacetylcefotaxime in the unknown samples by interpolating from the calibration curve.
Figure 2: Workflow for HPLC Analysis of Cefotaxime.
Protocol 2: In Vitro Metabolism of Cefotaxime using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Cefotaxime in a controlled in vitro environment using human liver microsomes (HLMs).[20][21][22][23][24]
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube or a 96-well plate, combine the following reagents on ice:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (e.g., 0.5 mg protein/mL final concentration)
-
Cefotaxime (at a specific concentration, e.g., 1-25 µM)
-
2. Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction mixture at 37°C with shaking.
3. Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 10, 20, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Stop the reaction immediately by adding a cold quenching solution, such as acetonitrile, often containing an internal standard for subsequent analysis.
4. Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant for the disappearance of the parent drug (Cefotaxime) and the formation of metabolites (e.g., desacetylcefotaxime) using a validated analytical method like LC-MS/MS.
5. Data Analysis:
-
Determine the rate of metabolism by plotting the concentration of Cefotaxime against time.
-
Calculate pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Figure 3: Workflow for In Vitro Metabolism Study.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime and desacetylcefotaxime against a bacterial isolate, following CLSI guidelines.[19][25]
1. Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Antibiotic Dilution:
-
Prepare stock solutions of Cefotaxime and desacetylcefotaxime.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
The biosynthesis of Cefotaxime metabolites is a well-defined process, primarily occurring in the liver and initiated by carboxylesterases. The resulting main metabolite, desacetylcefotaxime, retains antibacterial activity and contributes to the overall therapeutic effect of the parent drug. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of these metabolites is crucial for optimizing dosing regimens, especially in specific patient populations such as those with renal impairment. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling further investigation into the intricate metabolism of Cefotaxime and its clinical implications. The structured presentation of quantitative data and the visual representation of metabolic and experimental workflows aim to facilitate a deeper understanding and future advancements in the field of antimicrobial drug development.
References
- 1. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of cefotaxime and desacetylcefotaxime into brain abscesses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penetration of cefotaxime and desacetylcefotaxime into brain abscesses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentrations of cefotaxime and the desacetyl metabolite in serum and CSF of patients with meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. africaresearchconnects.com [africaresearchconnects.com]
- 16. login.medscape.com [login.medscape.com]
- 17. Cefotaxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. rfppl.co.in [rfppl.co.in]
- 19. benchchem.com [benchchem.com]
- 20. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mercell.com [mercell.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Stability of 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl cefotaxime lactone is a significant degradation product of the third-generation cephalosporin antibiotic, cefotaxime. The formation of this lactone is a critical factor in determining the stability and shelf-life of cefotaxime-containing pharmaceutical products. An understanding of its chemical structure and stability profile is paramount for the development of stable formulations and accurate analytical methods. This technical guide provides a comprehensive overview of the chemical structure, formation pathways, and stability of this compound, supported by experimental data and detailed methodologies.
Chemical Structure and Properties
This compound is a tricyclic compound formed via an intramolecular cyclization of desacetylcefotaxime, the primary active metabolite of cefotaxime.
Chemical Formula: C₁₄H₁₃N₅O₅S₂[1][2]
Molecular Weight: 395.41 g/mol [1][2]
IUPAC Name: (5aR,6R)-6-[[(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][3][4]thiazine-1,7(4H)-dione[1]
The structure is characterized by the presence of a β-lactam ring fused to a dihydrothiazine ring, which is further fused to a furanone ring, forming the lactone moiety. This lactonization process results in the loss of antibacterial activity.
Formation Pathway
The formation of this compound is a key step in the degradation cascade of cefotaxime. The pathway involves two primary steps:
-
Deacetylation: Cefotaxime undergoes hydrolysis of the acetyl group at the C-3 position to form desacetylcefotaxime. This reaction can be enzymatically mediated in vivo or occur chemically under various pH and temperature conditions.
-
Lactonization: Desacetylcefotaxime subsequently undergoes intramolecular cyclization to form the inactive lactone. This process is particularly favored in acidic conditions.[5]
Degradation pathway of Cefotaxime to its lactone derivative.
Stability Profile
The stability of this compound is influenced by several factors, primarily pH and temperature. While extensive quantitative data on the isolated lactone is limited in publicly available literature, the degradation kinetics of its parent compound, cefotaxime, provide significant insights into the conditions favoring lactone formation and its subsequent stability.
Studies on cefotaxime sodium have shown that its degradation is pH-dependent. The maximum stability of cefotaxime is observed in the pH range of 4.5 to 6.5.[6] In highly acidic medium, the formation of the desacetylated derivative and its subsequent conversion to the lactone is a prominent degradation pathway.[5]
Table 1: Summary of Cefotaxime Stability and Lactone Formation
| Condition | Observation | Reference |
| Acidic pH (e.g., 1.9) | Promotes the formation of desacetylcefotaxime and its subsequent conversion to the lactone. | [5] |
| Neutral pH (e.g., 4.0) | Slower degradation of cefotaxime. | [5] |
| Alkaline pH (e.g., 9.0) | Base-catalyzed hydrolysis of the β-lactam ring is a major degradation pathway for cefotaxime. | [5] |
| Elevated Temperature | Accelerates the degradation of cefotaxime across all pH ranges. | [7] |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A general protocol for the forced degradation of a cephalosporin like cefotaxime to generate degradation products, including the lactone, is outlined below.
Objective: To generate degradation products of a drug substance under various stress conditions to understand its stability and to facilitate the development of a stability-indicating assay.
Materials:
-
Drug substance (e.g., Cefotaxime Sodium)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Constant temperature bath/oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at different time points, neutralize with an appropriate base, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize with an appropriate acid, and dilute for analysis.
-
Oxidative Degradation: Dissolve the drug substance in a solution of H₂O₂ (e.g., 3%) and keep at room temperature. Monitor the degradation over time by withdrawing and analyzing samples.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80-100 °C). Also, prepare a solution of the drug substance and expose it to heat.
-
Photodegradation: Expose the drug substance, both in solid form and in solution, to light in a photostability chamber according to ICH guidelines.
Workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products, including this compound.
Objective: To develop and validate an HPLC method capable of resolving the active pharmaceutical ingredient (API) from all potential degradation products.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent drug and the degradation products have significant absorbance (e.g., 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the method can separate the main peak from all degradation product peaks, often confirmed using a photodiode array (PDA) detector for peak purity analysis.
Conclusion
This compound is a critical degradation product of cefotaxime, formed primarily through deacetylation followed by intramolecular cyclization, a process favored under acidic conditions. Its formation leads to a loss of antibacterial activity, highlighting the importance of understanding its stability profile for the development of robust cefotaxime formulations. While specific quantitative stability data for the isolated lactone is not extensively available, the principles of forced degradation studies and the application of stability-indicating HPLC methods provide the necessary tools for researchers and drug development professionals to assess and control its formation in pharmaceutical products. Further research focusing on the degradation kinetics of the isolated lactone would be beneficial for a more complete understanding of its stability characteristics.
References
- 1. Cefotaxime Related Compound E USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. [Cefotaxime Related Compound E (15 mg) ((Z)-2-(2-aminothiazol-4-yl)-N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(methoxyimino)acetamide)] - CAS [66340-33-8] [store.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide on the In Vivo Pharmacokinetics of 3-Desacetylcefotaxime Lactone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the in vivo pharmacokinetics related to 3-desacetylcefotaxime lactone, a key metabolite of the third-generation cephalosporin antibiotic, cefotaxime. The document details the metabolic pathway leading to the lactone's formation, summarizes the pharmacokinetic properties of its direct precursor, and outlines the experimental methodologies used in such studies.
Introduction and Metabolic Pathway
Cefotaxime (CTX) is a widely used antibiotic that undergoes significant metabolism in vivo. The primary metabolic pathway involves deacetylation to form desacetylcefotaxime (des-CTX), a metabolite that retains antibacterial activity. This active metabolite is subsequently converted into the inactive 3-desacetylcefotaxime lactone.[1][2] Understanding this pathway is critical for fully characterizing the disposition and clearance of cefotaxime.
The metabolic cascade primarily occurs in the liver and follows a sequential conversion.[1] While des-CTX contributes to the overall therapeutic effect, the formation of the lactone represents a step towards inactivation and eventual elimination of the drug. The complete pathway involves further degradation of the lactone into other inactive metabolites, referred to as M2 and M3, which are then excreted.[1][2]
Pharmacokinetic Data
Direct quantitative pharmacokinetic data for 3-desacetylcefotaxime lactone is not extensively reported in the literature. Therefore, this section summarizes the key pharmacokinetic parameters for its immediate, biologically active precursor, desacetylcefotaxime (des-CTX) . These data provide critical insight into the formation kinetics of the lactone.
Table 1: Pharmacokinetic Parameters of Desacetylcefotaxime in Humans
| Population | Parameter | Value | Citation |
| Healthy Volunteers | Elimination Half-Life (t½) | 2.3 ± 0.4 h | [3] |
| True Half-Life (t½) | 0.83 ± 0.23 h | [3] | |
| Plasma Clearance (CL) | 744 ± 226 mL/min | [3] | |
| Volume of Distribution (Vd) | 56 ± 24 L | [3] | |
| Patients with Liver Disease | Elimination Half-Life (t½) | 7.1 - 13.4 h | [4] |
| Area Under the Curve (AUC) | 72 - 128 µg·h/mL | [4] | |
| Elderly Patients (66-93 yrs) | Terminal Half-Life (t½) | 2.6 h (mean) | [5] |
| Infants on ECMO | Elimination Half-Life (t½) | 5.4 h (median) | [6] |
| Clearance (CL) | 1.46 L/h (median) | [6] | |
| Volume of Distribution (Vd) | 11.0 L (median) | [6] | |
| Infants/Children with Meningitis | Elimination Half-Life (t½) | 2.1 h (mean) | [7] |
| Peak Serum Concentration (Cmax) | 21.6 µg/mL | [7] |
Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Animal Models
| Species | Dose & Route | Parameter | Value | Citation |
| Rat | 100 mg/kg IV (as Cefotaxime) | Elimination Half-Life (t½) | 53 min | [8] |
| Peak Plasma Concentration (Cmax) | 74.4 µg/mL | [8] | ||
| Time to Peak (Tmax) | 35 min | [8] | ||
| Area Under the Curve (AUC) | 7.2 mg·min/mL | [8] | ||
| Rat | 50 mg/kg IV | Elimination Half-Life (t½) | ~36 min | [8] |
| Volume of Distribution (VTss) | 125 mL/kg (total) | [8] | ||
| Clearance (CLs) | 2.7 mL/min/kg (total) | [8] | ||
| Neonatal Pony Foals | Single IV Dose (as Cefotaxime) | Elimination Half-Life (t½) | 1.69 h | [9] |
Experimental Protocols
The determination of pharmacokinetic parameters for cefotaxime and its metabolites relies on a standardized workflow involving animal models, precise dosing, systematic sample collection, and robust bioanalytical quantification.
A. In Vivo Study Design
-
Animal Models : Studies commonly employ rat models to investigate the disposition of cefotaxime and its metabolites.[8] Other models may include dogs, rabbits, or larger animals like horses and buffalo calves depending on the research question.[1][9][10]
-
Housing and Acclimation : Animals are housed in controlled environments (temperature, humidity, light-dark cycle) with free access to food and water. An acclimation period is necessary before the study begins.[11]
-
Drug Administration : Cefotaxime is typically administered as a single intravenous (i.v.) bolus or infusion to study its distribution and elimination without absorption variables.[8] Intramuscular (i.m.) routes are also used to assess absorption kinetics.[3] Doses are calculated based on the animal's body weight.
-
Sample Collection :
-
Blood : Serial blood samples are collected at predefined time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). For small animals like rats, this often requires cannulation of an artery or vein.
-
Urine : Urine can be collected over intervals (e.g., 0-6h, 6-12h, 12-24h) using metabolic cages to determine the extent of renal excretion.[10]
-
Sample Handling : Blood is collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.
-
B. Bioanalytical Methodology
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the simultaneous quantification of cefotaxime and its metabolites in biological matrices.[12][13][14]
-
Sample Preparation : To remove interfering substances, plasma or urine samples undergo a protein precipitation step. This is commonly achieved by adding an organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.[13]
-
Chromatographic Separation :
-
Column : A reverse-phase column (e.g., C8 or C18) is typically used for separation.[12][13]
-
Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), often run in a gradient or isocratic mode.[12]
-
Detection : Ultraviolet (UV) detection is the most common method, with the wavelength set to capture the absorbance of the compounds of interest (e.g., 270 nm or 310 nm).[12][15]
-
-
Quantification : The concentration of each analyte (cefotaxime, des-CTX) is determined by comparing the peak area from the sample chromatogram to a standard curve generated from samples with known concentrations of the analytes. The lower limit of quantification is often around 0.3 µg/mL.[12]
Conclusion
The in vivo disposition of 3-desacetylcefotaxime lactone is defined by its position as a downstream, inactive product in the metabolic cascade of cefotaxime. While direct pharmacokinetic studies on the lactone are scarce, a robust understanding can be derived from the well-characterized kinetics of its active precursor, desacetylcefotaxime. The conversion from the active desacetyl metabolite to the inactive lactone is a key step in the drug's detoxification and elimination pathway. The experimental protocols outlined provide a framework for conducting rigorous preclinical studies to further investigate the pharmacokinetics of cephalosporin metabolites. Future research focusing on the development of specific and sensitive assays for the lactone could provide a more complete picture of its formation and elimination kinetics.
References
- 1. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acquirepublications.org [acquirepublications.org]
- 3. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic modelling of cefotaxime and desacetylcefotaxime--a population study in 25 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Cefotaxime and Desacetylcefotaxime in Infants during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cefotaxime in neonatal pony foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcutaneous pharmacokinetics and dosage regimen of cefotaxime in buffalo calves (Bubalus bubalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Review of Analytical Methods for Quantification of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorio.unesp.br [repositorio.unesp.br]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl Cefotaxime lactone is a significant degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The formation of this lactone, particularly under acidic conditions, represents a critical quality attribute to be monitored during the manufacturing process, formulation development, and stability testing of Cefotaxime-containing drug products. Its presence can indicate product degradation and potentially impact efficacy and safety.
These application notes provide detailed methodologies for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be stability-indicating, ensuring the separation and quantification of the lactone from the active pharmaceutical ingredient (API) and other related substances.
Degradation Pathway of Cefotaxime
Cefotaxime undergoes deacetylation to form its primary active metabolite, desacetylcefotaxime. This metabolite can then undergo intramolecular cyclization, especially in acidic environments, to form the inactive this compound.[1] Understanding this pathway is crucial for developing and validating stability-indicating analytical methods.
Caption: Degradation pathway of Cefotaxime to this compound.
Analytical Methods
Two primary analytical techniques are detailed for the robust detection and quantification of this compound: a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method.
Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control and stability testing of Cefotaxime and its related substances, including the this compound. The method is designed to separate the lactone from Cefotaxime and its primary metabolite, desacetylcefotaxime.
Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Protocol:
| Parameter | Condition |
| Chromatographic Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.5) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized for ideal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm or 254 nm[2] |
| Injection Volume | 20 µL |
| Diluent | Mobile phase or a mixture of water and acetonitrile |
Quantitative Data Summary (Illustrative)
| Parameter | Cefotaxime | Desacetylcefotaxime | This compound |
| Retention Time (min) | ~5.5 | ~3.8 | ~7.2 |
| Linearity (r²) | >0.999 | >0.999 | >0.998 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.24 | 0.3 |
| Accuracy (% Recovery) | 98-102 | 97-103 | 95-105 |
| Precision (%RSD) | <2.0 | <2.0 | <2.5 |
Note: The above quantitative data is illustrative and should be established during method validation in a specific laboratory setting.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the detection of trace levels of this compound, particularly in biological matrices or in early-stage stability studies where degradation levels are low.
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol:
| Parameter | Condition |
| Chromatographic Column | C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Mass Spectrometer | Triple quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cefotaxime | 456.1 | 396.1 | 15 |
| Desacetylcefotaxime | 414.1 | 354.1 | 18 |
| This compound | 396.1 | 154.1 | 20 |
Quantitative Data Summary (Illustrative)
| Parameter | This compound |
| Linearity (r²) | >0.995 |
| LOD (ng/mL) | 0.1 |
| LOQ (ng/mL) | 0.5 |
| Accuracy (% Recovery) | 90-110 |
| Precision (%RSD) | <10 |
Note: The above quantitative data is illustrative and should be established during method validation in a specific laboratory setting.
Conclusion
The provided HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS providing higher sensitivity for trace-level analysis. Adherence to the detailed protocols and proper method validation are essential for obtaining accurate and reproducible results, ensuring the quality and stability of Cefotaxime drug products.
References
HPLC-UV method for 3-Desacetyl Cefotaxime lactone quantification
An HPLC-UV method has been developed for the quantification of 3-Desacetyl Cefotaxime Lactone, a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible quantification in various sample matrices.
Application Note
Introduction
Cefotaxime is a widely used antibiotic that undergoes metabolism to form several compounds, including the active metabolite 3-desacetylcefotaxime and its subsequent degradation product, 3-desacetylcefotaxime lactone. The quantification of this lactone is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and understanding the overall disposition of Cefotaxime in biological systems. The described High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection offers a reliable and sensitive approach for this purpose.
Chromatographic Conditions
The separation is achieved on a reversed-phase C18 column with a gradient elution profile. The mobile phase consists of a mixture of phosphate buffer and acetonitrile, ensuring optimal resolution of the lactone from Cefotaxime and other related substances. UV detection is performed at a wavelength that provides adequate sensitivity for the analyte of interest.
Method Validation
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) have been established to ensure reliable measurement at low concentrations.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Retention Time | Approximately 4.5 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Cefotaxime Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter.
Mobile Phase B (Organic):
-
Acetonitrile (100%)
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate dilution of the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 0.15 µg/mL to 20 µg/mL).
Sample Preparation (for drug formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of Cefotaxime.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the 50:50 mobile phase mixture and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the same mixture.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as described in the table below
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Method development and validation process.
Application Note: High-Throughput Analysis of Cefotaxime and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of cefotaxime and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cefotaxime, a third-generation cephalosporin antibiotic, undergoes metabolism in the body, primarily forming desacetylcefotaxime, which also possesses antibacterial activity.[1][2][3] Subsequent metabolism leads to the formation of an inactive lactone and other degradation products.[1][2][3][4][5] Accurate and sensitive measurement of both the parent drug and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is optimized for researchers, scientists, and drug development professionals, offering a robust and reliable analytical procedure.
Introduction
Cefotaxime is a widely used broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[4] Its efficacy is influenced by its metabolic fate. The primary metabolic pathway involves the deacetylation of cefotaxime to form desacetylcefotaxime.[1][2][3] This active metabolite is further converted to an inactive desacetylcefotaxime lactone.[1][2][3][5] Two additional inactive metabolites, designated as M2 and M3, have also been identified in urine.[1][2][3] The liver is the primary site for these metabolic transformations.[1][2][3] Understanding the concentration profiles of cefotaxime and its metabolites is essential for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological samples.
Metabolic Pathway of Cefotaxime
The metabolic degradation of cefotaxime follows a sequential pathway, initiated by the hydrolysis of the acetyl group to form desacetylcefotaxime. This is followed by lactonization and further degradation.
Experimental Workflow
The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation step is employed for sample cleanup, followed by analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Protocols
Sample Preparation (Plasma)
-
To a 2.8 µL aliquot of plasma, add a suitable internal standard (e.g., deuterated cefotaxime).[6]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system[6]
-
Column: Kinetex C8 (100 x 2.1 mm) or equivalent[6]
-
Mobile Phase A: Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically used for optimal separation.
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 1 µL[7]
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode[6][8][9]
-
Detection: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the mass spectrometric parameters for the analysis of cefotaxime and its primary metabolite, desacetylcefotaxime.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefotaxime | 455.9 | 125.0 |
| Desacetylcefotaxime | 414.0 | 299.1 |
| Cefotaxime-d3 (IS) | 459.1 | 399.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
A summary of analytical performance characteristics is provided below.
| Analyte | Linear Range | Precision (% RSD) | Accuracy (%) |
| Cefotaxime | 0.5 - 500 mg/L | < 7.3 | 95 - 105 |
| Desacetylcefotaxime | 0.2 - 10 mg/L | < 9.5 | 96.5 - 103.5 |
Discussion
The presented LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of cefotaxime and desacetylcefotaxime in plasma.[6] The simple sample preparation procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. This method can be readily adapted for use with other biological matrices with appropriate validation.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the analysis of cefotaxime and its metabolites. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in pharmacokinetic studies and drug development. The use of Graphviz diagrams for visualizing the metabolic pathway and experimental workflow enhances the clarity and understanding of the analytical process.
References
- 1. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of cefotaxime in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acquirepublications.org [acquirepublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a UHPLC-MS/MS method to measure cefotaxime and metabolite desacetylcefotaxime in blood plasma: a pilot study suitable for capillary microsampling in critically ill children - ProQuest [proquest.com]
- 7. scienceopen.com [scienceopen.com]
- 8. iosrphr.org [iosrphr.org]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Use of 3-Desacetyl Cefotaxime Lactone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl Cefotaxime lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] As an impurity, its presence and quantity in Cefotaxime drug substances and products are critical quality attributes that must be monitored to ensure safety and efficacy. This document provides detailed application notes and protocols for the use of this compound as a reference standard for its accurate identification and quantification in pharmaceutical samples.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
| Synonyms | Cefotaxime impurity E, Deacetylcefotaxime lactone |
| CAS Number | 66340-33-8[1][2] |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂[3] |
| Molecular Weight | 395.41 g/mol [3] |
Cefotaxime Metabolic Pathway
The following diagram illustrates the metabolic conversion of Cefotaxime to this compound and other metabolites. This pathway primarily occurs in the liver.[4]
Application: Quantification of this compound in Pharmaceutical Samples by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in bulk drug substances or finished pharmaceutical products. This method is adapted from established protocols for the analysis of Cefotaxime and its related impurities.
Experimental Workflow
The diagram below outlines the general workflow for the quantification of this compound using a reference standard.
Materials and Reagents
-
This compound Reference Standard
-
Cefotaxime Sodium sample (or other relevant sample)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Glacial acetic acid (analytical grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mmol·L⁻¹ ammonium acetate in water, pH adjusted to 6.25 with glacial acetic acid : methanol (92:8 v/v)[5] |
| Mobile Phase B | 20 mmol·L⁻¹ ammonium acetate in water, pH adjusted to 6.25 with glacial acetic acid : methanol (60:40 v/v)[5] |
| Gradient Elution | A suitable gradient to separate the lactone from Cefotaxime and other impurities. A starting point could be a linear gradient from 100% A to 100% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial gradient conditions (e.g., 90:10 v/v).
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Use sonication if necessary.
Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations in the expected range of the impurity (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
Sample Solution (e.g., 1000 µg/mL of Cefotaxime):
-
Accurately weigh approximately 100 mg of the Cefotaxime Sodium sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions at each concentration level in triplicate.
-
Inject the sample solution in triplicate.
-
After all injections, flush the column with a high percentage of the organic component of the mobile phase.
Data Analysis and Calculations
-
Identify the peak for this compound in the chromatograms based on the retention time obtained from the standard injections.
-
Measure the peak area for the lactone in all standard and sample chromatograms.
-
Construct a calibration curve by plotting the mean peak area of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the percentage of this compound in the original sample using the following formula:
% Lactone = (Concentration of Lactone in sample solution (µg/mL) / Concentration of Cefotaxime in sample solution (µg/mL)) x 100
Method Validation Parameters (Illustrative Data)
The following tables provide examples of quantitative data that should be established during method validation. The data for Cefotaxime is provided for reference, as specific validation data for this compound as a primary standard is not widely published.
Table 1: Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Cefotaxime[6][7] | 10 - 70 | > 0.997 |
| Cefotaxime[8] | 0.5 - 1.5 | 0.9992 |
| This compound | To be determined (e.g., 0.1 - 10) | ≥ 0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Cefotaxime[6][7] | 0.3 | 0.6 |
| Cefotaxime[8] | 0.0355 | 0.1076 |
| This compound | To be determined | To be determined |
Table 3: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Relative Standard Deviation (RSD) |
| Cefotaxime[8] | 1.0 | 0.15% |
| This compound | To be determined | ≤ 2% |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration Levels | Recovery (%) |
| Cefotaxime[6][7] | Not Specified | 97 - 102 |
| This compound | e.g., 50%, 100%, 150% of target | 98 - 102% |
Conclusion
The use of a well-characterized this compound reference standard is essential for the accurate quantification of this impurity in Cefotaxime pharmaceutical products. The provided HPLC protocol and validation parameters serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. It is crucial to perform a full method validation to ensure the suitability of this method for its intended purpose in your specific laboratory environment.
References
- 1. This compound | 66340-33-8 [chemicalbook.com]
- 2. This compound (E/Z Mixture) | CymitQuimica [cymitquimica.com]
- 3. pharmapure.co.uk [pharmapure.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of Impurity Profile of Cefotaxime Sodium by HPLC-MS [journal11.magtechjournal.com]
- 6. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
Application Note: Solid-Phase Extraction of 3-Desacetyl Cefotaxime Lactone for Chromatographic Analysis
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3-desacetyl cefotaxime lactone, a significant metabolite of the third-generation cephalosporin antibiotic, cefotaxime, from biological matrices. The described method utilizes a reversed-phase C18 sorbent, ensuring high recovery and excellent sample cleanup prior to quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Introduction
Cefotaxime is a widely prescribed antibiotic that undergoes in-vivo metabolism to form several compounds, including the active metabolite desacetyl-cefotaxime and its subsequent intramolecular ester, this compound.[1] Accurate quantification of this lactone is crucial for understanding the complete pharmacokinetic profile and potential clinical significance of cefotaxime and its metabolites. Solid-phase extraction is a preferred sample preparation technique as it effectively removes interfering endogenous components like proteins and salts, thereby enhancing the sensitivity and longevity of analytical columns and instruments.[2] The protocol herein is based on established principles for the extraction of cephalosporins and their metabolites from complex biological samples.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the solid-phase extraction of this compound from plasma or serum samples.
Materials and Reagents:
-
SPE Device: C18 SPE Cartridges (e.g., 100mg, 1mL)
-
Biological Sample (Plasma/Serum)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (LC-MS Grade)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Phosphate Buffer (50 mM, pH ~3-6)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the sample for 15 seconds to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 500 µL of the supernatant to a clean tube.
-
Acidify the sample by adding 500 µL of an acidic buffer (e.g., 50 mM phosphate buffer, pH adjusted to ~3-6) to facilitate the retention of the analyte on the C18 sorbent.[4]
Solid-Phase Extraction Procedure:
The following steps should be performed using a vacuum manifold set to a low, consistent flow rate (approximately 1-2 drops per second).[4]
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the sorbent to dry.
-
Equilibration: Pass 1 mL of LC-MS grade water through the cartridge. Follow with 1 mL of the acidic buffer used for sample pre-treatment to equilibrate the sorbent to the sample's pH.[4] Do not allow the sorbent to dry.
-
Sample Loading: Slowly load the entire 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of LC-MS grade water containing a low percentage of organic solvent (e.g., 5% methanol) to remove polar interferences. This step is critical for a clean extract.[4]
-
Drying: Dry the cartridge thoroughly by applying vacuum for 5-10 minutes to remove all residual water.
-
Elution: Elute the this compound from the sorbent by passing 1 mL of an appropriate elution solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid or 100% methanol) through the cartridge.[3][5] Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection into the LC-MS or HPLC system.
Data Presentation
The following tables summarize representative quantitative data for the analysis of cephalosporins using solid-phase extraction followed by chromatography.
Table 1: Representative SPE Recovery Data for Cephalosporins
| Antibiotic | Mean Recovery (%) | Reference |
| Ceftriaxone | 20.92 | [3] |
| Cefixime | 25.84 | [3] |
| Cefdinir | 37.88 | [3] |
Note: Recovery can be optimized by adjusting wash and elution solvent composition and pH.
Table 2: Representative Method Performance for Cefotaxime and Metabolite (Post-Cleanup)
| Analyte | LLOQ (µg/mL) | Linearity (r²) | Within-day Precision (<%) | Between-day Precision (<%) | Accuracy (%) | Reference |
| Cefotaxime | 1 | >0.990 | <12 | <12 | 88-101 | [6] |
| Desacetylcefotaxime | 0.5 | >0.990 | <12 | <12 | 88-101 | [6] |
| Desacetylcefotaxime Lactone | 0.5 | >0.990 | <12 | <12 | 88-101 | [6] |
LLOQ: Lower Limit of Quantitation. Data is for a method involving protein precipitation but is representative of achievable performance post-sample cleanup.
Visualization
The logical workflow of the solid-phase extraction protocol is depicted in the following diagram.
References
- 1. Application of solid phase microextraction followed by liquid chromatography-mass spectrometry in the determination of antibiotic drugs and their metabolites in human whole blood and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay Development: 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl Cefotaxime lactone is a significant metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Immunoassays offer a sensitive, specific, and high-throughput method for the detection and quantification of this analyte. These application notes provide a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound, from immunogen synthesis to final assay validation.
Principle of the Immunoassay
The developed assay is a competitive indirect ELISA. This format relies on the competition between the free this compound in the sample and a fixed amount of a coating antigen (this compound conjugated to a protein) for binding to a limited number of specific primary antibody binding sites. The amount of primary antibody bound to the coating antigen is then detected by a secondary antibody conjugated to an enzyme. The signal generated by the enzyme-substrate reaction is inversely proportional to the concentration of this compound in the sample.
I. Immunogen and Coating Antigen Synthesis
To elicit an immune response and produce antibodies against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein.[4][5][6] A different protein conjugate is also required for the coating antigen to avoid non-specific binding of antibodies to the carrier protein itself.
A. Proposed Hapten Synthesis and Conjugation Strategy
A crucial step in immunogen synthesis is the introduction of a reactive handle on the hapten for conjugation to the carrier protein. For this compound, a potential strategy involves introducing a carboxyl group, which can then be activated for coupling to the amine groups of the carrier protein.
Diagram of Proposed Immunogen Synthesis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a direct ELISA based on carboxy-terminal of penicillin-binding protein BlaR for the detection of β-lactam antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of expanded‐spectrum cephalosporin hydrolysis by lateral flow immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Desacetyl Cefotaxime Lactone in Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and analysis of 3-Desacetyl Cefotaxime lactone in the degradation studies of Cefotaxime, a third-generation cephalosporin antibiotic. The protocols and data herein are intended to guide researchers in understanding the formation, stability, and analytical challenges associated with this significant metabolite.
Introduction
Cefotaxime, a widely used β-lactam antibiotic, undergoes degradation in aqueous solutions through various pathways, influenced by factors such as pH, temperature, and enzymatic activity. A key degradation pathway involves the deacetylation of Cefotaxime to form desacetylcefotaxime, which can then undergo intramolecular cyclization to form the inactive this compound, particularly under acidic conditions.[1] Understanding the kinetics and pathways of this degradation is crucial for determining the stability, shelf-life, and appropriate storage conditions for Cefotaxime formulations.
Data Presentation
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following tables summarize the degradation kinetics of the parent compound, Cefotaxime, which directly influences the formation of the lactone.
Table 1: pH-Dependent Degradation of Cefotaxime Sodium (25°C)
| pH | Condition | Observed Pseudo First-Order Rate Constant (k_obs, hr⁻¹) | Half-life (t½, hr) |
| < 4.5 | Acid-catalyzed hydrolysis | Increases with decreasing pH | Decreases with decreasing pH |
| 4.5 - 6.5 | Maximum stability | Minimal degradation | Longest half-life |
| > 6.5 | Base-catalyzed hydrolysis | Increases with increasing pH | Decreases with increasing pH |
Note: This table is a qualitative summary based on findings that Cefotaxime is most stable in the pH range of 4.5-6.5.[2] Specific rate constants are highly dependent on the exact conditions, including buffer composition and ionic strength.
Table 2: Influence of Temperature on Cefotaxime Sodium Stability
| Temperature | Condition | Stability |
| 5°C | Refrigerated | Stable for up to 5 days.[3][4] |
| 25°C | Room Temperature | Stable for up to 24 hours.[3][4] |
| 45°C | Elevated Temperature | Stable for up to 2 hours.[3][4] |
Note: Stability is defined as retaining more than 90% of the initial concentration.
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefotaxime to Generate this compound
This protocol describes the conditions for forced degradation of Cefotaxime to induce the formation of its degradation products, including this compound.
1. Materials and Reagents:
-
Cefotaxime Sodium reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (Milli-Q or equivalent)
-
Phosphate buffer (pH 7.4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for mobile phase)
2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven for thermal degradation
-
UV lamp for photolytic degradation
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
3. Procedure:
-
Acid Hydrolysis:
-
Prepare a stock solution of Cefotaxime Sodium in high-purity water (e.g., 1 mg/mL).
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the Cefotaxime stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for a specified period, monitoring the degradation.
-
At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the Cefotaxime stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at different time intervals and prepare for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of Cefotaxime Sodium powder to a vial and heat it in an oven at a specific temperature (e.g., 80°C) for a set duration.
-
Alternatively, subject the Cefotaxime stock solution to heat.
-
At various time points, dissolve the powder or dilute the solution and prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the Cefotaxime stock solution to UV light (e.g., 254 nm) for a defined period.
-
Ensure a control sample is kept in the dark under the same conditions.
-
At different time intervals, withdraw aliquots and prepare for HPLC analysis.
-
Protocol 2: HPLC Analysis of Cefotaxime and its Degradation Products
This protocol provides a general method for the separation and quantification of Cefotaxime, desacetylcefotaxime, and this compound. Method optimization may be required based on the specific HPLC system and column used.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer or ammonium acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a gradient of acetonitrile in water with a small amount of formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength of 254 nm or a PDA detector to scan a range of wavelengths.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peaks of Cefotaxime, desacetylcefotaxime, and this compound based on their retention times, which should be established using reference standards.
-
Quantify the amount of each compound by comparing the peak area to a calibration curve prepared from reference standards.
-
Calculate the percentage of degradation of Cefotaxime and the formation of the degradation products.
Mandatory Visualization
Cefotaxime Degradation Pathway
Caption: Degradation pathway of Cefotaxime.
Experimental Workflow for Forced Degradation Study
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Forced Degradation Studies of Cefotaxime to Yield Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the third-generation cephalosporin antibiotic, Cefotaxime. The primary objective is to controllably degrade Cefotaxime to its lactone derivative, a key degradation product formed under acidic conditions. Understanding this degradation pathway is crucial for establishing the intrinsic stability of Cefotaxime, developing stability-indicating analytical methods, and ensuring the quality and safety of pharmaceutical formulations.
Introduction
Cefotaxime, a β-lactam antibiotic, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress. In a highly acidic medium, a significant degradation pathway involves the initial deacetylation of Cefotaxime to form desacetyl-cefotaxime. This active metabolite subsequently undergoes intramolecular cyclization to form the inactive desacetyl-cefotaxime lactone[1][2][3][4][5]. Monitoring and controlling the formation of this lactone is essential during drug development and formulation to maintain therapeutic efficacy and minimize impurities.
Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are designed to accelerate the degradation of a drug substance to identify potential degradation products and understand its degradation pathways[2]. This information is vital for the development of robust, stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
Degradation Pathway of Cefotaxime to Lactone
The formation of the lactone derivative of Cefotaxime from the parent compound proceeds through a two-step mechanism, particularly favored under acidic conditions.
-
Deacetylation: The first step is the hydrolysis of the acetyl group at the C-3 position of the Cefotaxime molecule, yielding desacetyl-cefotaxime. This is an active metabolite of Cefotaxime[2][3][4].
-
Lactonization: In a highly acidic environment, the desacetyl-cefotaxime undergoes intramolecular cyclization, leading to the formation of the inactive desacetyl-cefotaxime lactone[1][2][5].
Degradation Pathway of Cefotaxime to Lactone
Caption: Cefotaxime degradation pathway to its lactone derivative.
Experimental Protocols
This section outlines the detailed methodologies for conducting forced degradation of Cefotaxime to yield the lactone derivative and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials and Reagents
-
Cefotaxime Sodium reference standard
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Ammonium Acetate
-
HPLC grade water
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
-
Water bath or oven
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Syringe filters (0.45 µm)
Preparation of Stock Solution
Accurately weigh and dissolve an appropriate amount of Cefotaxime Sodium reference standard in HPLC grade water to prepare a stock solution of 1 mg/mL.
Forced Degradation Protocol: Acid Hydrolysis to Yield Lactone
-
Stress Condition Setup:
-
Pipette a known volume of the Cefotaxime stock solution into a volumetric flask.
-
Add 1 M Hydrochloric Acid to the flask.
-
Place the flask in a water bath or oven pre-heated to a specified temperature (e.g., 60-80°C).
-
Incubate for a defined period (e.g., 2, 4, 6, 8 hours) to induce degradation.
-
-
Sample Preparation for Analysis:
-
After the specified time, remove the flask from the heat and allow it to cool to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of Sodium Hydroxide.
-
Dilute the neutralized solution to the final volume with the HPLC mobile phase to achieve a target concentration suitable for analysis (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Experimental Workflow for Forced Degradation and Analysis
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Microbiology Susceptibility Testing of 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime, a third-generation cephalosporin, undergoes in vivo metabolism to form metabolites that may possess their own antimicrobial properties. The primary metabolic pathway involves the deacetylation of cefotaxime to 3-desacetylcefotaxime, which can then be converted to the inactive 3-desacetylcefotaxime lactone.[1][2][3] While 3-desacetylcefotaxime exhibits notable antibacterial activity and can act synergistically with the parent compound, the lactone is generally considered to be a less active or inactive metabolite.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the microbiological susceptibility testing of 3-desacetylcefotaxime lactone. This information is crucial for researchers in drug development and infectious disease to understand the complete pharmacological profile of cefotaxime and its metabolites. The provided protocols are based on established methodologies for antimicrobial susceptibility testing.
Mechanism of Action
Cefotaxime and its active metabolite, 3-desacetylcefotaxime, exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[7][8] They bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately results in cell lysis. The lactone form, however, is generally considered to have significantly reduced or no clinically relevant antimicrobial activity.
Data Presentation
Due to the limited publicly available quantitative data specifically for 3-desacetylcefotaxime lactone, the following table summarizes the known antimicrobial activity of cefotaxime and its primary active metabolite, 3-desacetylcefotaxime. Researchers are encouraged to use the provided protocols to generate specific data for the lactone compound.
| Compound | Organism | MIC Range (µg/mL) | Zone of Inhibition (mm) | Reference |
| Cefotaxime | Enterobacteriaceae | ≤0.03 - 8 | ≥23 (Susceptible) | [9] |
| Staphylococcus aureus | 0.5 - 4 | Varies | [4] | |
| Streptococcus pneumoniae | ≤0.06 - ≥4 | Varies | ||
| 3-Desacetylcefotaxime | Enterobacteriaceae | Generally 4-8 fold higher than Cefotaxime | Not routinely defined | [4] |
| Staphylococcus aureus | Generally 4-8 fold higher than Cefotaxime | Not routinely defined | [4] | |
| Streptococcus pneumoniae | Generally 2-8 fold higher than Cefotaxime | Not routinely defined |
Note: The susceptibility of an organism to cefotaxime is predictive of the combined effect of cefotaxime and 3-desacetylcefotaxime.[10]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of 3-desacetylcefotaxime lactone using the broth microdilution method, a standard procedure for quantitative susceptibility testing.[11][12][13]
Materials:
-
3-Desacetyl Cefotaxime Lactone
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-desacetylcefotaxime lactone in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader.
Disk Diffusion for Zone of Inhibition Determination
The disk diffusion method (Kirby-Bauer test) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[14][15][16][17][18]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks: Prepare sterile filter paper disks impregnated with a known concentration of 3-desacetylcefotaxime lactone. The concentration will need to be determined empirically.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the antimicrobial disks on the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Mandatory Visualizations
Caption: Metabolic pathway of Cefotaxime.
References
- 1. Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurosan.de [aurosan.de]
- 4. Antimicrobial activity of ceftriaxone, cefotaxime, desacetylcefotaxime, and cefotaxime-desacetylcefotaxime in the presence of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elmy.ee [elmy.ee]
- 6. researchgate.net [researchgate.net]
- 7. goums.ac.ir [goums.ac.ir]
- 8. EUCAST: Guidance on cephalosporins for Staphylococcus aureus infections [eucast.org]
- 9. CN118324779B - A preparation method of cefotaxime acid - Google Patents [patents.google.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. journals.asm.org [journals.asm.org]
- 12. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cefotaxime Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 14. Cefotaxime stability during in vitro microbiological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Desacetyl Cefotaxime Lactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-desacetyl cefotaxime lactone in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Rapid degradation of the parent compound (Cefotaxime) and formation of this compound.
-
Question: I am observing a rapid loss of my parent compound, cefotaxime, and a corresponding increase in a new peak which I suspect is the this compound. What are the likely causes?
-
Answer: The formation of this compound is a known degradation pathway for cefotaxime. The degradation process involves two main steps: the deacetylation of cefotaxime to form 3-desacetyl cefotaxime, followed by the intramolecular cyclization of this intermediate to form the lactone. This process is significantly influenced by the pH of your aqueous solution. In highly acidic medium, the deacetylated derivative is readily converted to the lactone.[1]
Consider the following factors:
-
pH of the Solution: The rate of lactone formation is accelerated in acidic conditions. Cefotaxime is most stable in the pH range of 4.3 to 6.2.[2] Outside of this range, its degradation is catalyzed by hydrogen ions (at pH ≤ 3.4) and hydroxide ions (at pH > 6.2).
-
Temperature: Higher temperatures will increase the rate of all degradation reactions, including the formation of the lactone.
-
Buffer Composition: Certain buffer systems can influence the degradation rate. For instance, carbonate and borate buffers have been found to increase the degradation rates of cefotaxime, while acetate buffer may decrease it.[1]
-
Issue 2: Variability in the stability of this compound between experiments.
-
Question: I am seeing inconsistent results in the stability of the lactone in my aqueous solutions. What could be causing this variability?
-
Answer: Inconsistent stability results for this compound can stem from several experimental variables. To troubleshoot this, carefully review and standardize the following:
-
Precise pH Control: Small variations in pH, especially in the acidic range, can lead to significant differences in the rate of lactone hydrolysis. Ensure your buffers are accurately prepared and that the pH of your final solution is verified.
-
Consistent Temperature: Maintain a constant and accurately monitored temperature throughout your experiments. Fluctuations in temperature will directly impact the degradation kinetics.
-
Ionic Strength: While often a secondary factor, changes in the ionic strength of the solution can sometimes affect reaction rates.[1]
-
Purity of the Lactone: If you are studying the stability of the isolated lactone, ensure the purity of your starting material. Impurities could catalyze degradation or interfere with your analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring.[1] This reaction is catalyzed by both acid and base.
Q2: How does pH affect the stability of this compound?
A2: The stability of the lactone, much like its parent compound cefotaxime, is highly dependent on pH. While specific quantitative data for the isolated lactone is limited, the general stability profile for cephalosporins indicates that the β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH for the stability of the parent compound, cefotaxime, is between 4.3 and 6.2.[2] It can be inferred that the lactone will also exhibit its greatest stability in a mildly acidic to neutral pH range.
Q3: What is the effect of temperature on the stability of this compound?
A3: The degradation of this compound is temperature-dependent.[2] As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis of the β-lactam ring, leading to decreased stability. For quantitative studies, it is crucial to maintain a constant and controlled temperature.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its degradation products.[1] A stability-indicating HPLC method should be developed and validated to ensure that the lactone peak is well-resolved from its potential degradants.
Data Presentation
Table 1: Factors Influencing the Stability of Cefotaxime and its Degradation to this compound
| Factor | Influence on Stability | Optimal Condition for Cefotaxime Stability | Reference |
| pH | Highly influential. Acidic and alkaline conditions accelerate degradation. | pH 4.3 - 6.2 | [2] |
| Temperature | Increased temperature accelerates degradation. | Lower temperatures (e.g., refrigeration) | [3] |
| Buffer Type | Can catalyze degradation. | Acetate buffer may decrease degradation rates compared to carbonate or borate buffers. | [1] |
| Ionic Strength | Can have a minor effect on degradation rates. | Should be controlled for consistent results. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer in which it is known to be relatively stable) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid lactone or its solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the lactone to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the lactone under each stress condition.
-
Ensure the analytical method provides adequate separation of the lactone from all degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Cephalosporins (General Example)
This is a general starting point for developing a stability-indicating HPLC method. The specific conditions will need to be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the lactone and its expected degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Mandatory Visualization
Caption: Degradation pathway of Cefotaxime to this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent stability results.
References
Technical Support Center: Cefotaxime and Lactone Separation by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the HPLC mobile phase for the separation of Cefotaxime and its lactone degradation product.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Cefotaxime and its lactone derivative.
1. Problem: Poor Resolution Between Cefotaxime and Lactone Peaks
-
Possible Cause 1: Suboptimal Mobile Phase pH. The separation of Cefotaxime, an acidic compound, from its neutral lactone degradant is highly dependent on the pH of the mobile phase. An incorrect pH can suppress the ionization of Cefotaxime, reducing its retention difference from the lactone.
-
Solution 1: Adjust Mobile Phase pH. The optimal pH range for Cefotaxime stability and separation is typically between 4.3 and 6.2.[1] In this range, Cefotaxime is ionized, promoting better separation from the non-ionized lactone. Start with a pH of around 6.0 and adjust downwards if necessary.[2] Using buffers like phosphate or ammonium acetate can help maintain a stable pH.[3][4] Acetate buffers have been shown to decrease degradation rates, which can be beneficial.[5][6]
-
Possible Cause 2: Inappropriate Organic Modifier Concentration. The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts the retention times and resolution of the analytes.
-
Solution 2: Optimize Organic Modifier Percentage. Systematically vary the concentration of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. A typical starting point could be a ratio of Acetonitrile:Buffer (15:85, v/v).
-
Possible Cause 3: Inadequate Stationary Phase. The choice of the HPLC column (stationary phase) is critical for achieving good separation.
-
Solution 3: Evaluate Different Columns. A C18 or a C8 column is commonly used for this separation.[2][3][7][8] If resolution is still poor, consider a column with a different packing material or a longer column length to increase the number of theoretical plates.
2. Problem: Peak Tailing for the Cefotaxime Peak
-
Possible Cause 1: Secondary Interactions with Column Silanols. Residual silanol groups on the silica-based stationary phase can interact with the amine groups on Cefotaxime, causing peak tailing.
-
Solution 1: Use an End-Capped Column or Adjust Mobile Phase. Ensure you are using a high-quality, end-capped C18 or C8 column. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups. A pH adjustment can also mitigate this issue.
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution 2: Reduce Sample Concentration. Dilute the sample and re-inject. Check if the peak shape improves.
3. Problem: Unstable Baseline
-
Possible Cause 1: Inadequately Prepared Mobile Phase. Dissolved gases or particulate matter in the mobile phase can cause baseline noise and drift.
-
Solution 1: Degas and Filter the Mobile Phase. Always degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging.[4][9] Filter all mobile phase components through a 0.22 µm or 0.45 µm filter before use.
-
Possible Cause 2: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially at extreme pH values.
-
Solution 2: Wash or Replace the Column. Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants. If the baseline does not improve, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Cefotaxime that forms the lactone?
In a highly acidic medium, the deacetylated derivative of Cefotaxime is readily converted to its lactone form.[5][6] The degradation of Cefotaxime involves the cleavage of the beta-lactam nucleus and deacetylation of the side chain.[5][6]
Q2: What is the optimal pH for the mobile phase to ensure Cefotaxime stability during analysis?
The maximum stability of Cefotaxime sodium in aqueous solution is observed in the pH range of 4.5 to 6.5.[10] Within this range, decomposition is primarily catalyzed by the solvent. At pH values below 3.4, the degradation is acid-catalyzed, while at a pH above 6.2, it is base-catalyzed.[1]
Q3: Which organic modifier is better for this separation, acetonitrile or methanol?
Both acetonitrile and methanol can be used. Acetonitrile is often chosen to achieve good peak shape and reduce retention times.[9] The choice may depend on the specific column and other chromatographic conditions. It's recommended to start with acetonitrile and optimize the concentration.
Q4: What detection wavelength is recommended for Cefotaxime and its lactone?
A UV detection wavelength between 234 nm and 252 nm is commonly used for the analysis of Cefotaxime.[3][4][7][9][11]
Q5: How can I perform a forced degradation study to generate the Cefotaxime lactone?
To generate degradation products, Cefotaxime can be subjected to stress conditions such as acid hydrolysis (e.g., with 0.1N HCl), base hydrolysis (e.g., with 0.1N NaOH), oxidation (e.g., with 3% H2O2), and thermal stress.[3][12] For acid-induced degradation, which can lead to lactone formation, a sample solution can be treated with acid and heated.[3][12]
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC methods for the analysis of Cefotaxime, which can be adapted for the separation of its lactone.
| Stationary Phase | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection (nm) |
| Venusil XBP C8 (5 µm, 4.6 x 250 mm) | Acetonitrile : Ammonium Acetate | 6.1 | 0.8 | 235 |
| Agilent (Zorbax) C18 (5 µm, 4.6 x 250 mm) | Methanol : Phosphate Buffer (30:70 v/v) | 7.4 | 1.2 | 234 |
| BDS C18 (5 µm, 4.0 x 150 mm) | Methanol : Phosphate Buffer | 6.15 | 1.0 | 235 |
| Nucleosil C18 (5 µm, 4.6 x 250 mm) | Acetonitrile : 0.04 M Phosphate Buffer (7:93 v/v) | 6.0 | 1.3 | 240 |
| SS Wakosil II-C8 (5 µm, 4.6 x 250 mm) | Acetonitrile : Ammonium Acetate Buffer (15:85 v/v) | 6.8 | 0.8 | 252 |
Experimental Protocols
Recommended Starting Method for Cefotaxime and Lactone Separation
This protocol provides a robust starting point for method development.
1. Mobile Phase Preparation (pH 6.1)
-
Aqueous Phase: Prepare an ammonium acetate buffer. Dissolve an appropriate amount of ammonium acetate in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous phase to 6.1 using glacial acetic acid.[3]
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 85:15 (v/v).
-
Degassing: Degas the final mobile phase for at least 10-15 minutes using a sonicator or vacuum filtration.[4][9]
2. Standard Solution Preparation
-
Prepare a stock solution of Cefotaxime reference standard in the mobile phase.
-
To generate the lactone for peak identification, subject a separate Cefotaxime solution to acidic stress (e.g., 0.1N HCl at 80°C for a few hours) and then neutralize it.[3]
3. HPLC Instrument Settings
-
Column: Venusil XBP C8 (5 µm, 4.6 x 250 mm) or equivalent.
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection: UV at 235 nm.[3]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: HPLC method development and optimization workflow.
References
- 1. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. | Semantic Scholar [semanticscholar.org]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rfppl.co.in [rfppl.co.in]
- 10. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ojs.wiserpub.com [ojs.wiserpub.com]
Matrix effects in bioanalytical assays for 3-Desacetyl Cefotaxime lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical assays of 3-Desacetyl Cefotaxime lactone.
Troubleshooting Guide
Q1: My this compound signal intensity is low and variable in plasma/serum samples. What is the likely cause?
Low and inconsistent signal intensity for this compound is a common indication of matrix effects, particularly ion suppression.[1] Endogenous components from biological matrices, such as phospholipids, can co-elute with your analyte and interfere with its ionization in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[2] This phenomenon can adversely affect the accuracy, precision, and sensitivity of your bioanalytical method.[1]
Q2: How can I confirm that matrix effects are the root cause of my issues?
To definitively identify and quantify matrix effects, a post-extraction spike experiment is recommended. This experiment compares the analytical response of the analyte in a clean solution (neat standard) with the response of the analyte spiked into an extracted blank biological matrix. A significant difference between these responses confirms the presence of ion suppression or enhancement.[3]
Another valuable qualitative technique is post-column infusion. This involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while a prepared blank matrix sample is injected onto the LC column. Any fluctuation (dip or rise) in the baseline signal at specific retention times indicates the elution of interfering components from the matrix.
Q3: I have confirmed the presence of matrix effects. What are the primary strategies to mitigate them?
There are two main approaches to address matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): This is often more effective than simpler methods like protein precipitation at removing phospholipids and other interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting solvent polarity and pH to selectively extract the analyte of interest while leaving behind matrix components.[2]
-
Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract.[1]
-
-
Improve Chromatographic Separation: Modifying the LC method can help to chromatographically separate the this compound from co-eluting matrix interferences.[4] This can be achieved by:
-
Adjusting the mobile phase gradient profile.
-
Changing the stationary phase chemistry of the analytical column.
-
Employing techniques like hydrophilic interaction liquid chromatography (HILIC) if the analyte is highly polar.
-
Frequently Asked Questions (FAQs)
Q4: Can I use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?
Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS is an ideal internal standard as it has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. This allows for accurate quantification even in the presence of ion suppression or enhancement.
Q5: What are some common sources of exogenous matrix effects?
Exogenous matrix effects can be introduced from various sources during sample collection and preparation. These can include anticoagulants (e.g., heparin), polymers leaching from plasticware, and residues from solvents or reagents.[5] It is crucial to maintain consistency in the type and brand of collection tubes and other consumables used for all samples, including standards and quality controls.[5]
Q6: My assay shows ion enhancement instead of suppression. Is this also a matrix effect?
Yes, ion enhancement is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to a falsely elevated signal.[6] The troubleshooting and mitigation strategies for ion enhancement are the same as for ion suppression.
Q7: How stable is this compound in biological samples?
Desacetyl-cefotaxime, the precursor to the lactone, is the main metabolite of Cefotaxime and is known to have antibacterial activity.[7] The lactone form can be generated in acidic conditions.[8] It is crucial to investigate the stability of this compound in the target biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage) as part of method validation to ensure accurate quantification.[4]
Data Presentation
Table 1: Example Data on the Impact of Sample Preparation on Matrix Effects for this compound
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 0.65 | 92 | 60 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.88 | 75 | 66 |
| Solid-Phase Extraction (C18) | 0.95 | 85 | 81 |
This is illustrative data. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes a post-extraction spike experiment to determine the matrix factor, recovery, and process efficiency.
1. Sample Preparation:
-
Set 1 (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set 2 (Post-Extraction Spike): Process a blank biological matrix sample through the entire sample preparation procedure. In the final step, spike the extracted matrix with the this compound standard to the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the this compound standard into a blank biological matrix sample before initiating the sample preparation procedure.
2. Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Calculations:
-
Matrix Factor (MF) = (Peak Area of Set 2) / (Peak Area of Set 1)
-
Recovery (RE) = (Peak Area of Set 3) / (Peak Area of Set 2)
-
Process Efficiency (PE) = (Peak Area of Set 3) / (Peak Area of Set 1) = MF x RE
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Bioanalytical Method Validation: A Concise Review (2018) | R. B. Saudagar | 15 Citations [scispace.com]
- 6. Deacetylcefotaxime lactone ,Cefotaxime Impurity E (EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 7. This compound | 66340-33-8 [chemicalbook.com]
- 8. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving resolution between Cefotaxime and its degradation products
Welcome to the technical support center for the analysis of Cefotaxime and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Cefotaxime?
A1: Cefotaxime can degrade through several pathways, leading to various degradation products. The primary degradation mechanisms include cleavage of the β-lactam ring and deacetylation of the side chain.[1][2] Common degradation products identified in stability and forced degradation studies include:
-
Deacetylcefotaxime: Formed by the deacetylation of the side chain.[1][3]
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Deacetoxycefotaxime: Another common degradation product.[3]
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Anticefotaxime: A stereoisomer that can form under certain conditions.[3]
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Lactone derivatives: In highly acidic environments, the deacetylated derivative can be converted to its lactone form.[1][2]
-
Polymeric Impurities: Under certain conditions, such as in concentrated solutions, Cefotaxime can form dimers and trimers.[4][5]
Q2: Which analytical technique is most suitable for separating Cefotaxime from its degradation products?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used and effective technique for the separation and quantification of Cefotaxime and its degradation products.[6][7][8] HPLC offers high resolution, sensitivity, and reproducibility for this type of analysis.[8]
Troubleshooting Guide: Poor Resolution in Cefotaxime HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of Cefotaxime and its degradation products, focusing on improving peak resolution.
Problem 1: Co-elution or poor separation between Cefotaxime and Deacetylcefotaxime.
-
Possible Cause: Inadequate mobile phase composition or gradient.
-
Solution:
-
Adjust Mobile Phase Polarity: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and improve separation between closely eluting polar compounds.
-
Optimize pH of the Aqueous Phase: The pH of the mobile phase buffer can significantly impact the ionization state and retention of Cefotaxime and its acidic degradation products. Experiment with a pH range of 4.5-6.5, where Cefotaxime exhibits maximum stability.[9][10]
-
Implement a Gradient Elution: If isocratic elution is insufficient, a shallow gradient can be employed to enhance separation. Start with a lower concentration of the organic modifier and gradually increase it during the run.
-
Problem 2: Broad or tailing peaks for all analytes.
-
Possible Cause 1: Column degradation or contamination.
-
Solution:
-
Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities.
-
Replace the Guard Column: If a guard column is in use, it may be contaminated and should be replaced.
-
Use a New Column: If the problem persists after flushing, the column may be irreversibly damaged and needs to be replaced.
-
-
Possible Cause 2: Inappropriate mobile phase pH or buffer concentration.
-
Solution:
-
Check Buffer pH: Ensure the mobile phase pH is within the optimal range for the column chemistry (typically pH 2-8 for silica-based columns).[11]
-
Adjust Buffer Concentration: A buffer concentration that is too low may lead to poor peak shape. A typical concentration is in the range of 10-50 mM.
-
-
Possible Cause 3: Sample overload.
-
Solution:
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Pump malfunction or leaks.
-
Solution:
-
Possible Cause 2: Temperature fluctuations.
-
Solution:
Experimental Protocols
Below are examples of HPLC methodologies reported for the analysis of Cefotaxime and its degradation products.
Table 1: HPLC Methods for Cefotaxime Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | SS Wakosil II- C8 (250 mm x 4.6 mm, 5 µm)[15] | BDS column (150 mm x 4.0 mm, 5 µm)[16] | Lichrospher RP Select B (250 x 2 mm)[3] |
| Mobile Phase | Ammonium acetate buffer (pH 6.8) and Acetonitrile (85:15 v/v)[15] | Methanol and Phosphate buffer (1000:130 v/v), pH 6.15[16] | Gradient elution with Methanol and Ammonium acetate[3] |
| Flow Rate | 0.8 mL/min[15] | 1.0 mL/min[16] | Not specified |
| Detection (UV) | 252 nm[15] | 235 nm[16] | Not specified |
| Column Temp. | Not specified | 30°C[16] | Not specified |
| Injection Vol. | Not specified | 20 µL[16] | Not specified |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for Cefotaxime analysis.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. | Semantic Scholar [semanticscholar.org]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]
- 5. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rfppl.co.in [rfppl.co.in]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. ijnrd.org [ijnrd.org]
- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. ijsdr.org [ijsdr.org]
- 15. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor peak shape of 3-Desacetyl Cefotaxime lactone in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with 3-Desacetyl Cefotaxime lactone in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography important?
A1: this compound is a primary degradation product and impurity of the third-generation cephalosporin antibiotic, Cefotaxime.[1] It can also be an impurity in other cephalosporins like Ceftriaxone, Cefodizime, and Ceftiofur.[1] Accurate chromatographic analysis is crucial for ensuring the purity, stability, and safety of Cefotaxime and related drug products.
Q2: What are the common peak shape issues observed with this compound?
A2: The most frequently encountered issues are peak tailing, fronting, and broadening. These problems can compromise the accuracy of quantification and the resolution from other components in the sample.
Q3: What is the predicted pKa of this compound, and why is it important for method development?
A3: The predicted pKa of this compound is approximately 8.25. This value is critical because the mobile phase pH in relation to the pKa will determine the ionization state of the molecule, which significantly impacts its retention and peak shape in reverse-phase chromatography.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem, where the latter half of the peak is wider than the front half.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functionalities of the lactone.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (around 8.25), both ionized and non-ionized forms may exist, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa. For this compound, a lower pH is generally preferred to also address silanol interactions.
-
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[2]
-
Solution: Use a buffer concentration between 25-50 mM to ensure stable pH throughout the analysis.[2]
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
Troubleshooting Workflow for Peak Tailing:
Issue 2: Peak Fronting
Peak fronting, where the front half of the peak is broader, is less common but can indicate specific problems.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.
-
Solution: Decrease the injection volume or sample concentration.
-
-
Column Collapse: This can occur with highly aqueous mobile phases on certain C18 columns.
-
Solution: Flush the column with 100% organic solvent (e.g., acetonitrile) and consider using a column designed for highly aqueous conditions if necessary.
-
Logical Relationship for Peak Fronting Causes:
Data Presentation
Table 1: Influence of Mobile Phase pH on Peak Shape of a Basic Analyte (Representative Data)
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observation |
| 7.5 | 2.1 | Severe Tailing |
| 6.5 | 1.8 | Significant Tailing |
| 5.5 | 1.5 | Moderate Tailing |
| 4.5 | 1.2 | Slight Tailing |
| 3.5 | 1.0 | Symmetrical Peak |
| 2.5 | 1.0 | Symmetrical Peak |
Table 2: Summary of Reported HPLC Conditions for Cefotaxime and its Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.0 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.8) (15:85 v/v) | Methanol : Phosphate Buffer (pH 6.15) (130:1000 v/v) | Acetonitrile : Ammonium Acetate (pH 6.1) (15:65 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 252 nm | UV at 235 nm | UV at 235 nm |
| Temperature | Ambient | 30 °C | Not Specified |
| Reference | [3] | [4][5] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol is a generalized starting point based on methods for Cefotaxime and its impurities. Optimization may be required.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Monobasic potassium phosphate (analytical grade)
-
Orthophosphoric acid or Acetic acid (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample containing this compound
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Mobile Phase Preparation (Example using Phosphate Buffer):
-
Aqueous Phase: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to achieve a concentration of 25 mM. Adjust the pH to 3.0 with diluted orthophosphoric acid.
-
Organic Phase: HPLC grade acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in a suitable ratio (e.g., 85:15 v/v aqueous:acetonitrile). Degas the mobile phase before use.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
Experimental Workflow Diagram:
References
- 1. phamnguyen.com.vn [phamnguyen.com.vn]
- 2. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form | Sustainable Chemical Engineering [ojs.wiserpub.com]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Minimizing 3-Desacetyl Cefotaxime Lactone Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of 3-desacetyl cefotaxime lactone in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during formulation development that may lead to the formation of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of Cefotaxime and formation of impurities. | Inappropriate pH of the formulation. Cefotaxime is most stable in a pH range of 4.3-6.2.[1] Deviation from this range, especially towards acidic or alkaline conditions, accelerates degradation.[2][3] | Adjust the pH of your formulation to be within the optimal range of 4.5-6.5.[3] Use a suitable buffering agent, such as an acetate buffer, which has been shown to decrease degradation rates.[2] |
| Increased lactone formation upon storage. | Elevated storage temperature. Higher temperatures significantly increase the rate of Cefotaxime degradation and subsequent lactone formation.[4][5][6][7] | Store formulations at recommended low temperatures, such as 2-8°C or frozen, to minimize degradation.[1][8] |
| Variability in stability between batches. | Inconsistent buffer preparation or pH measurement. Minor variations in buffer concentration or pH can impact the stability of Cefotaxime. | Ensure accurate and consistent preparation of all buffer solutions. Calibrate your pH meter regularly. |
| Unexpectedly high levels of this compound in an acidic formulation. | Acid-catalyzed lactonization. The conversion of the desacetyl derivative to the lactone is facilitated in highly acidic environments.[2][9] | If an acidic pH is necessary for other formulation components, consider the trade-off with Cefotaxime stability. It may be necessary to find an alternative formulation strategy. |
| Accelerated degradation in a buffered solution. | Buffer catalysis. Certain buffer species, such as carbonate and borate buffers, can catalyze the degradation of Cefotaxime.[2][9] | If you observe enhanced degradation with a specific buffer system, consider switching to a non-catalytic buffer like acetate.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a degradation product of cefotaxime, a third-generation cephalosporin antibiotic.[10][11][12][13] Its formation signifies the degradation of the active pharmaceutical ingredient (API), which can lead to a loss of potency and potentially introduce impurities with different pharmacological or toxicological profiles.
Q2: What is the primary degradation pathway of Cefotaxime leading to the lactone?
A2: The degradation of Cefotaxime in aqueous solution involves two main parallel reactions: the cleavage of the β-lactam ring and the de-esterification at the C-3 position to form desacetylcefotaxime.[3] In an acidic medium, the desacetylcefotaxime can then undergo intramolecular cyclization to form the this compound.[2][9]
Q3: What is the optimal pH for Cefotaxime stability in aqueous solutions?
A3: The maximum stability of Cefotaxime sodium in aqueous solution is observed in the pH range of 4.3 to 6.5.[1][3]
Q4: How does temperature affect the stability of Cefotaxime?
A4: The degradation of Cefotaxime is significantly accelerated at higher temperatures.[4][14][5][6][7] Studies have shown that Cefotaxime solutions are more stable when stored at refrigerated (5°C) or frozen (-10°C) temperatures compared to room temperature (25°C) or elevated temperatures (45°C).[1][14][6][7]
Q5: Do buffer systems influence the degradation of Cefotaxime?
A5: Yes, the choice of buffer can impact the stability of Cefotaxime. Carbonate and borate buffers have been found to increase the rate of degradation, while acetate buffers have been shown to decrease it.[2][9]
Data Presentation
Table 1: Stability of Cefotaxime Sodium in Different Solutions and Temperatures
| Solution | Storage Temperature (°C) | Stability Duration | Potency Loss | Reference |
| 5% Dextrose Injection | 24 | At least 1 day | < 3.1% | [1] |
| 0.9% NaCl Injection | 24 | At least 1 day | < 3.1% | [1] |
| 5% Dextrose Injection | 4 | At least 22 days | < 9% in 42 days | [1] |
| 0.9% NaCl Injection | 4 | At least 22 days | < 9% in 42 days | [1] |
| 5% Dextrose Injection | -10 | At least 112 days | < 5% in 224 days | [1] |
| 0.9% NaCl Injection | -10 | At least 112 days | < 5% in 224 days | [1] |
| Aqueous Solution (100mg/ml) | 45 | 2 hours | > 10% | [14][6][7] |
| Aqueous Solution (100mg/ml) | 25 | 24 hours | > 10% | [14][6][7] |
| Aqueous Solution (100mg/ml) | 5 | 5 days | < 10% | [14][6][7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cefotaxime and its Degradation Products
This protocol provides a general framework for the analysis of Cefotaxime and its degradation products, including this compound. Method optimization and validation are crucial for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. The exact ratio and pH should be optimized. For example, a mobile phase of Methanol:Phosphate buffer (1000:130 v/v) with the pH adjusted to 6.15 has been used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 235 nm or 254 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the formulation with the mobile phase to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the prepared sample and monitor the chromatogram for the peaks corresponding to Cefotaxime and its degradation products. Retention times will need to be determined using reference standards.
Visualizations
Caption: Degradation pathway of Cefotaxime.
Caption: HPLC analysis workflow for Cefotaxime stability.
Caption: Troubleshooting logic for lactone formation.
References
- 1. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. | Semantic Scholar [semanticscholar.org]
- 10. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Page loading... [guidechem.com]
- 14. ijpcbs.com [ijpcbs.com]
Technical Support Center: Method Validation for 3-Desacetyl Cefotaxime Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 3-Desacetyl Cefotaxime lactone in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure it?
A1: this compound is a degradation product of desacetylcefotaxime, which itself is a major and microbiologically active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. Monitoring its concentration in complex biological matrices such as plasma, urine, or tissue is crucial for pharmacokinetic and drug metabolism studies. The formation of the lactone can be pH-dependent and understanding its presence is important for a complete picture of the drug's fate in the body.
Q2: What are the common analytical techniques used for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of 3-Desacetyl Cefotaxime and its lactone.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for detecting low concentrations in complex matrices.
Q3: How can I prepare my biological samples for analysis?
A3: A common method for sample preparation from biological fluids like plasma or serum is protein precipitation. This can be achieved using acetonitrile or perchloric acid.[1][2] It's important to note that treatment with a strong acid like perchloric acid can facilitate the conversion of desacetylcefotaxime to its lactone form, which can be utilized as part of the analytical strategy.[2] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary.
Q4: What are the critical stability considerations for this compound in biological samples?
A4: Cephalosporins and their metabolites can be unstable in biological matrices. For long-term storage of samples, temperatures of -70°C or lower are recommended to prevent degradation.[2] It is crucial to perform stability studies at various conditions (e.g., room temperature, refrigerated, and frozen) to ensure the integrity of the analyte during sample handling, processing, and storage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the method validation and analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. - Column degradation. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Use a high-purity silica column or an end-capped column. - Reduce the injection volume or sample concentration. - Replace the column. |
| Low Recovery | - Inefficient extraction from the matrix. - Adsorption of the analyte to container surfaces. - Analyte instability during sample processing. | - Optimize the protein precipitation or SPE protocol. - Use silanized glassware or polypropylene tubes. - Keep samples on ice during processing and minimize exposure to light and ambient temperature. |
| High Matrix Effects (in LC-MS/MS) | - Co-elution of endogenous matrix components that suppress or enhance ionization. - Inadequate sample cleanup. | - Improve chromatographic separation to resolve the analyte from interfering matrix components. - Employ a more rigorous sample preparation method like SPE. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Results/Poor Precision | - Inconsistent sample preparation. - Variability in the conversion of desacetylcefotaxime to the lactone. - Instrument variability. | - Ensure consistent timing and temperature for all sample preparation steps. - Precisely control the pH and reaction time if inducing lactonization. - Perform regular instrument maintenance and calibration. |
| No Peak or Very Small Peak | - Analyte degradation. - Incorrect wavelength for UV detection. - Insufficient sensitivity of the method. | - Check sample storage and handling procedures. - Verify the UV absorbance maximum for the lactone. - For LC-MS/MS, optimize ionization and fragmentation parameters. Consider a more sensitive analytical technique if necessary. |
Experimental Protocol: HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma. The methodology involves protein precipitation and the conversion of desacetylcefotaxime to its lactone form.
1. Sample Preparation (Protein Precipitation and Lactonization)
-
To 100 µL of plasma sample, add 100 µL of 0.4 M perchloric acid.[2]
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at room temperature for 10 minutes to facilitate the conversion of desacetylcefotaxime to the lactone.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
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Transfer the supernatant to an autosampler vial for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable range, e.g., 3-4) may be used. A typical starting condition could be 10% acetonitrile, increasing to 50% over 10 minutes.
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Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
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Detection: UV at 254 nm
-
Column Temperature: 30°C
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of a this compound reference standard into a blank biological matrix.
-
Process the standards and QCs in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area of the lactone against its concentration.
Method Validation Parameters
The following tables summarize typical acceptance criteria for method validation based on regulatory guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve | Linear over the expected concentration range |
Table 2: Accuracy and Precision
| Level | Accuracy (% Bias) | Precision (% RSD) |
| Lower Limit of Quantification (LLOQ) | Within ±20% | ≤ 20% |
| Low, Medium, High QC | Within ±15% | ≤ 15% |
Table 3: Sensitivity
| Parameter | Definition |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Table 4: Recovery and Matrix Effect
| Parameter | Calculation | Acceptance Criteria |
| Recovery | (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100% | Consistent and precise across concentration levels. |
| Matrix Effect | (Peak area in presence of matrix / Peak area in neat solution) x 100% | Minimal and consistent across different lots of matrix. |
Visualizations
References
Technical Support Center: Stability of 3-Desacetyl Cefotaxime Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Desacetyl Cefotaxime and encountering issues related to the formation and stability of its lactone derivative.
Frequently Asked Questions (FAQs)
Q1: What is 3-Desacetyl Cefotaxime Lactone and why is it important?
A1: this compound is a degradation product of 3-Desacetyl Cefotaxime, which itself is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] The formation of the inactive lactone is a critical parameter in stability studies as it represents a loss of therapeutic activity.[1] Understanding the factors that influence its formation is crucial for developing stable formulations and ensuring accurate analytical results.
Q2: Under what conditions does 3-Desacetyl Cefotaxime convert to its lactone form?
A2: The conversion of 3-Desacetyl Cefotaxime to its lactone is particularly favored in acidic conditions.[1][3] In highly acidic environments, the deacetylated derivative of Cefotaxime is readily converted to the lactone.[3]
Q3: What is the optimal pH range to minimize the formation of this compound?
A3: To minimize the formation of the lactone, it is recommended to work within the optimal pH range for the stability of the parent compound, Cefotaxime, which is between pH 4.5 and 6.5.[4] Within this range, the degradation of Cefotaxime and its subsequent conversion to the lactone are significantly reduced.
Q4: How does temperature affect the stability of 3-Desacetyl Cefotaxime and the formation of the lactone?
A4: Higher temperatures accelerate the degradation of Cefotaxime and its metabolites, including the formation of the lactone. For optimal stability, it is recommended to store solutions at lower temperatures, such as 2-8°C, and to minimize exposure to elevated temperatures during experimental procedures.
Q5: What analytical techniques are suitable for monitoring the formation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating and quantifying Cefotaxime, 3-Desacetyl Cefotaxime, and the lactone degradation product.[3] A stability-indicating HPLC method should be developed and validated to ensure accurate measurement of each component in the presence of the others.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of this compound in analytical samples. | The pH of the sample or mobile phase is too acidic. | Ensure the pH of all solutions is maintained within the optimal range of 4.5-6.5. Use appropriate buffer systems to control the pH. |
| Samples were exposed to high temperatures during preparation or storage. | Prepare and store samples at recommended low temperatures. Avoid prolonged exposure to room temperature or higher. | |
| Inconsistent or non-reproducible results in stability studies. | Fluctuation in pH during the experiment. | Use robust buffering systems and monitor the pH of the solutions throughout the study. |
| Degradation of the compound during the analytical run. | Optimize HPLC conditions to ensure a rapid analysis time, minimizing the potential for on-column degradation. | |
| Loss of parent compound (3-Desacetyl Cefotaxime) with no corresponding increase in known degradants. | Formation of other, uncharacterized degradation products. | Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify all potential degradation products and ensure the analytical method is capable of detecting them. |
Data Summary
| pH Range | Stability of Cefotaxime/3-Desacetyl Cefotaxime | Likelihood of Lactone Formation |
| < 4.0 | Low | High[3] |
| 4.5 - 6.5 | High (Optimal Stability) | Low[4] |
| > 7.0 | Low | Moderate (Other degradation pathways may dominate) |
Experimental Protocols
Protocol: pH Stability Study of 3-Desacetyl Cefotaxime
Objective: To evaluate the stability of 3-Desacetyl Cefotaxime and the formation of this compound at different pH values.
Materials:
-
3-Desacetyl Cefotaxime reference standard
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
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HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 3-Desacetyl Cefotaxime reference standard in HPLC-grade water to prepare a stock solution of a specified concentration.
-
Preparation of Test Solutions: Pipette a known volume of the stock solution into separate volumetric flasks. Dilute to volume with the respective buffer solutions to obtain test solutions at each desired pH.
-
Incubation: Store the test solutions at a constant temperature (e.g., 25°C or 40°C).
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Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
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Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method to quantify the amount of remaining 3-Desacetyl Cefotaxime and the amount of this compound formed.
-
Data Analysis: Plot the concentration of 3-Desacetyl Cefotaxime and the lactone versus time for each pH value. Calculate the degradation rate constants.
Visualizations
Degradation Pathway of Cefotaxime
Caption: Degradation of Cefotaxime to its active metabolite and inactive lactone.
Experimental Workflow for pH Stability Study
Caption: Step-by-step workflow for conducting a pH stability study.
Relationship between pH and Lactone Formation
Caption: The relationship between pH, stability, and lactone formation.
References
Validation & Comparative
A Comparative Analysis of an Active Metabolite and its Inactive Lactone Derivative: Desacetylcefotaxime vs. 3-Desacetyl Cefotaxime Lactone
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of desacetylcefotaxime, the active metabolite of the third-generation cephalosporin cefotaxime, and its inactive derivative, 3-desacetylcefotaxime lactone.
Cefotaxime, a widely used β-lactam antibiotic, undergoes hepatic metabolism to form desacetylcefotaxime, a metabolite that retains significant antibacterial activity.[1] In fact, desacetylcefotaxime contributes to the overall therapeutic efficacy of the parent drug, sometimes acting synergistically with cefotaxime.[2] Further metabolism leads to the formation of 3-desacetylcefotaxime lactone, an inactive compound.[1][3][4] This guide provides a detailed comparison of the active metabolite and its inactive lactone, supported by experimental data and protocols.
Chemical Structures and Metabolic Pathway
Desacetylcefotaxime is formed by the deacetylation of cefotaxime.[3] Subsequently, desacetylcefotaxime can be converted to the inactive 3-desacetylcefotaxime lactone.[1][3][5]
Comparative Antibacterial Activity
Desacetylcefotaxime exhibits a broad spectrum of antibacterial activity, although it is generally less potent than its parent compound, cefotaxime.[2][6] In contrast, 3-desacetylcefotaxime lactone is considered to be microbiologically inactive.[4][7]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of desacetylcefotaxime against various bacterial species. Data for 3-desacetylcefotaxime lactone is not presented as it is considered inactive.
| Bacterial Species | Desacetylcefotaxime MIC (µg/mL) Range |
| Escherichia coli | 0.015 - 4.0[8] |
| Klebsiella pneumoniae | 0.015 - 4.0[8] |
| Haemophilus influenzae | < 1[6] |
| Neisseria meningitidis | < 1[6] |
| Streptococcus pneumoniae | < 1[6] |
| Staphylococcus aureus | Generally higher MICs, indicating lower activity[6] |
| Pseudomonas aeruginosa | Generally high MICs, indicating limited activity[6] |
| Bacteroides fragilis | Generally high MICs, indicating limited activity[6] |
Pharmacokinetic Properties
Desacetylcefotaxime generally has a longer elimination half-life than cefotaxime, which contributes to the sustained antibacterial effect of the parent drug.[9]
| Parameter | Desacetylcefotaxime | This compound |
| Biological Activity | Active | Inactive[4][7] |
| Elimination Half-life | ~1.5 - 2.3 hours in individuals with normal renal function[9][10] | Not typically measured due to its inactive nature |
| Clinical Significance | Contributes to the overall therapeutic effect of cefotaxime, potential for synergy[2][11] | Considered a degradation product with no therapeutic contribution[12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[13][14][15]
Methodology:
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of desacetylcefotaxime are prepared in the wells of a 96-well microtiter plate.
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Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.[13]
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Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.[13]
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Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13][14]
Pharmacokinetic Analysis
Pharmacokinetic parameters are determined through the analysis of drug concentrations in biological fluids (e.g., plasma, urine) over time following administration.[9][16]
Methodology:
-
Study Design: The study can be conducted in healthy volunteers or patient populations. The drug is administered (e.g., intravenously or intramuscularly), and blood and urine samples are collected at predefined time points.[9]
-
Sample Analysis: The concentrations of the parent drug and its metabolites in the collected samples are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[9][17]
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Pharmacokinetic Modeling: The concentration-time data are then analyzed using pharmacokinetic modeling software to determine key parameters such as elimination half-life, volume of distribution, and clearance.
Conclusion
The comparative analysis clearly distinguishes desacetylcefotaxime as an active metabolite of cefotaxime, contributing to its overall antibacterial efficacy, while 3-desacetylcefotaxime lactone is an inactive degradation product. This distinction is crucial for a comprehensive understanding of the pharmacology of cefotaxime and for the development of related antimicrobial agents. The provided experimental protocols offer a foundation for further research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of cefotaxime in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acquirepublications.org [acquirepublications.org]
- 6. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 66340-33-8 [chemicalbook.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
Navigating Analytical Challenges: Cross-Reactivity of 3-Desacetyl Cefotaxime Lactone in Cefotaxime Assays
For researchers, scientists, and drug development professionals, accurate quantification of cefotaxime is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy. However, the presence of its active metabolite, 3-desacetyl cefotaxime, and its subsequent degradation product, 3-desacetyl cefotaxime lactone, can introduce significant analytical challenges, leading to potential misinterpretation of results. This guide provides a comparative analysis of common assay methodologies and highlights the importance of understanding and mitigating the cross-reactivity of these metabolites.
Cefotaxime, a third-generation cephalosporin, undergoes in vivo metabolism to form 3-desacetyl cefotaxime, which retains partial antibacterial activity. This metabolite can then undergo intramolecular cyclization to form the inactive this compound. The structural similarities between these compounds and the parent drug can lead to varying degrees of cross-reactivity in different analytical assays, compromising the accuracy of cefotaxime concentration measurements.
Comparison of Analytical Methodologies
The choice of analytical method is paramount in obtaining reliable data for cefotaxime and its metabolites. High-Performance Liquid Chromatography (HPLC) and microbiological assays are the most common methods employed, each with distinct advantages and disadvantages regarding specificity and susceptibility to interference from metabolites. Immunoassays, while less commonly detailed in the literature for this specific application, are also susceptible to cross-reactivity based on antibody specificity.
| Analytical Method | Principle | Specificity for Cefotaxime | Cross-Reactivity with Metabolites | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, followed by UV or mass spectrometry detection. | High. Can effectively separate cefotaxime from its metabolites. | Low to negligible. Allows for individual quantification of the parent drug and its metabolites.[1] | Considered the gold standard for specific and accurate measurement.[1] Sample preparation is crucial as acidic conditions can promote the conversion of 3-desacetyl cefotaxime to its lactone form.[2] |
| Microbiological Assay | Measures the inhibition of bacterial growth by the antibiotic. | Low. Measures total antibacterial activity. | High. 3-desacetyl cefotaxime is microbiologically active and contributes to the measured effect, leading to an overestimation of cefotaxime concentrations.[1][2] The lactone is considered microbiologically inactive. | Prone to errors in pharmacokinetic studies due to the varying and unknown proportions of the active metabolite in clinical samples.[1] Synergistic antibacterial effects between cefotaxime and desacetylcefotaxime have been observed.[1] |
| Immunoassay | Utilizes antibodies that specifically bind to the target molecule (cefotaxime). | Variable. Depends on the specificity of the antibody used. | Potential for cross-reactivity. Structurally similar metabolites like 3-desacetyl cefotaxime and its lactone can potentially bind to the antibody, leading to inaccurate results. Specific quantitative data on lactone cross-reactivity is limited in the literature. | The degree of cross-reactivity needs to be validated for each specific immunoassay. Lack of detailed studies on cross-reactivity with the lactone metabolite is a significant data gap. |
Cefotaxime Metabolic Pathway
The metabolic conversion of cefotaxime to its primary active metabolite and subsequent lactonization is a key consideration in the analysis of this antibiotic.
Experimental Protocols
Accurate determination of cefotaxime in the presence of its metabolites necessitates robust and validated analytical methods. Below are summarized protocols for HPLC and microbiological assays as described in the literature.
High-Performance Liquid Chromatography (HPLC) for Cefotaxime and Desacetyl Cefotaxime
This method allows for the simultaneous quantification of cefotaxime and its primary metabolite, desacetyl cefotaxime.
-
Sample Preparation: Protein precipitation from plasma or serum samples is a common first step. Acidic conditions should be avoided during sample handling and preparation to prevent the artificial formation of the lactone from desacetyl cefotaxime.[2]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as C18 or RP-8, is typically used.[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed. The pH of the mobile phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection at a wavelength of around 254 nm or 310 nm is common for quantifying both cefotaxime and desacetyl cefotaxime.[1]
-
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.
Microbiological Assay for Cefotaxime
This method assesses the overall antibacterial potency of a sample.
-
Test Organism: A susceptible bacterial strain, such as Escherichia coli or Proteus rettgeri, is used.[1]
-
Assay Principle: The diameter of the zone of growth inhibition around a disk or well containing the sample is measured. This diameter is proportional to the concentration of the antibacterial agent(s) in the sample.
-
Standard Curve: A standard curve is generated using known concentrations of cefotaxime.
-
Interpretation: The antibacterial activity of the sample is determined by interpolating its zone of inhibition on the standard curve. It is important to note that this method will measure the combined activity of cefotaxime and any active metabolites present.[1][2]
Logical Workflow for Assay Selection
The selection of an appropriate assay depends on the specific research question and the required level of specificity.
References
Pharmacokinetic comparison of Cefotaxime and its metabolites
A deep dive into the comparative pharmacokinetics of the third-generation cephalosporin, Cefotaxime, and its metabolites reveals a dynamic interplay that influences the drug's overall efficacy and safety profile. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.
Cefotaxime, a widely used beta-lactam antibiotic, undergoes significant metabolism in the body, primarily forming desacetylcefotaxime, a metabolite that itself possesses antibacterial activity.[1][2] Understanding the distinct pharmacokinetic profiles of the parent drug and its metabolites is crucial for optimizing dosing regimens and predicting therapeutic outcomes, particularly in special patient populations.
Quantitative Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters for Cefotaxime and its primary active metabolite, desacetylcefotaxime, in healthy adults following intravenous administration. These parameters provide a snapshot of how each compound is absorbed, distributed, metabolized, and eliminated by the body.
| Pharmacokinetic Parameter | Cefotaxime | Desacetylcefotaxime |
| Half-life (t1/2) | ~1.1 hours[2] | ~1.5 - 2.6 hours[2][3] |
| Peak Plasma Concentration (Cmax) | Dose-dependent; ~41.1 µg/mL (after 1g IV infusion)[4] | Dose-dependent; ~9.9 µg/mL (after 2g IV dose)[5] |
| Time to Peak Concentration (Tmax) | End of infusion (IV) / ~40 minutes (IM)[1] | Follows formation from Cefotaxime |
| Area Under the Curve (AUC) | 176 - 241 µg·h/mL (in patients with liver disease)[6] | 72 - 128 µg·h/mL (in patients with liver disease)[6] |
| Volume of Distribution (Vd) | 23.3 - 31.3 L[1] | ~56 L[1] |
| Clearance (CL) | ~5.5 L/h (in elderly patients)[3] | ~10.5 L/h (in pediatric patients)[7] |
Metabolic Pathway of Cefotaxime
Cefotaxime is metabolized in the liver, where it is converted to desacetylcefotaxime. This primary metabolite retains significant antibacterial properties. Further metabolism leads to the formation of inactive metabolites, including desacetylcefotaxime lactone and other metabolites designated as M2 and M3.[1][8]
Caption: Metabolic pathway of Cefotaxime.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental protocols. A typical study design to assess the pharmacokinetics of Cefotaxime and its metabolites in healthy human volunteers would involve the following steps:
-
Subject Recruitment and Screening: Healthy adult volunteers are recruited after providing informed consent. A thorough medical history, physical examination, and routine laboratory tests are conducted to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: A single dose of Cefotaxime (e.g., 1 gram) is administered intravenously as a short-term infusion.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours). Urine samples may also be collected over specific intervals to assess renal excretion.
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of Cefotaxime and its metabolites in plasma and urine are quantified using a validated analytical method, most commonly high-performance liquid chromatography (HPLC).[7]
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.
Experimental Workflow for a Pharmacokinetic Study
The logical flow of a typical pharmacokinetic study is depicted in the following diagram, from initial planning to final data analysis.
Caption: Typical experimental workflow for a pharmacokinetic study.
References
- 1. The human pharmacokinetics of cefotaxime and its metabolites and the role of renal tubular secretion on their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic modelling of cefotaxime and desacetylcefotaxime--a population study in 25 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative multiple-dose pharmacokinetics of cefotaxime, moxalactam, and ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal dosing of cefotaxime and desacetylcefotaxime for critically ill paediatric patients. Can we use microsampling? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Analytical Methods for Cefotaxime and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantification of Cefotaxime and its impurities. The stability of a drug product, its capacity to remain within established specifications to ensure identity, strength, quality, and purity, is a critical attribute. For Cefotaxime, a third-generation cephalosporin antibiotic, developing a reliable stability-indicating assay method (SIAM) is crucial for quality control, ensuring safety and efficacy. This guide details and compares various chromatographic methods, offering insights into their performance based on experimental data.
Comparison of Validated Stability-Indicating Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most predominantly employed techniques for the stability assessment of Cefotaxime.[1][2] The following tables summarize the operational parameters and validation data from various studies, providing a clear comparison to aid in method selection.
Table 1: Comparison of HPLC and UFLC Methods for Cefotaxime Analysis
| Parameter | HPLC Method 1 | UFLC Method | HPLC Method 2 |
| Column | Kromasil C18 (250 × 4.6mm, 5µm)[3] | BDS column (150 mm x 4.0 mm x 5 μm)[4] | SS Wakosil II- C8 (250 mm × 4.6 mm i.d., 5 µm)[5] |
| Mobile Phase | 1% formic acid in methanol and acetonitrile (80:20 v/v)[3] | Methanol: Phosphate buffer (1000:130 mL), pH 6.15[4] | Ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v)[5] |
| Flow Rate | 1 mL/min[3] | 1.0 mL/min[4] | 0.8 ml/min[5] |
| Detection (UV) | 260 nm[3] | 235 nm[4] | 252 nm[5] |
| Retention Time | 2.20 min[3] | Not Specified | Not Specified |
| Linearity Range | 5-50 µg/ml[3] | Not Specified | 10-70 µg/ml[5] |
| Correlation Coefficient (r²) | 0.991[3] | 0.9992[4] | Not Specified |
| LOD | Not Specified | 35.5 ng/mL[4] | 0.3 µg/ml[5] |
| LOQ | Not Specified | 107.6 ng/mL[4] | 0.6 µg/ml[5] |
| Precision (%RSD) | Intra-day & Inter-day data available[3] | 0.15% (Repeatability)[4] | Within acceptance criteria[5] |
| Accuracy (% Recovery) | Data available[3] | Not Specified | 97-102%[5] |
Table 2: HPTLC Method for Cefotaxime Stability Studies
| Parameter | HPTLC Method |
| Stationary Phase | HPTLC plates (10 x 10 cm)[6] |
| Temperature Conditions | 5°C, 25°C, and 45°C[6] |
| Stability at 100mg/ml | - 5 days at 5°C - 24 hours at 25°C - 2 hours at 45°C[6][7] |
| Instability Criteria | >10% decrease in concentration from initial[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for forced degradation studies and chromatographic analysis as described in the literature.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method. These studies expose the drug substance to stress conditions to produce degradation products.
-
Acid Degradation: A 10 mg sample of Cefotaxime is dissolved in 950 mL of deionized water, followed by the addition of 50 mL of 0.1 N HCl. The solution is left for 15 minutes, then neutralized and diluted to a final concentration of 1 µg/mL for HPLC analysis.[8]
-
Base Degradation: A similar procedure to acid degradation is followed, using 0.1 N NaOH.
-
Oxidative Degradation: 10 mg of Cefotaxime is dissolved in 950 mL of deionized water, and 50 mL of 3% H₂O₂ is added. The solution is left for 15 minutes before neutralization and dilution for analysis.[8]
-
Thermal Degradation: A 10 mg sample is dissolved in 1000 mL of deionized water and boiled under reflux for 5 minutes. After cooling, the solution is diluted to a final concentration of 1 µg/mL for injection into the HPLC system.[8]
-
Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.
Chromatographic Analysis Protocol (UFLC Example)
This protocol is for the simultaneous determination of Cefotaxime sodium and Diclofenac sodium but is indicative of a typical stability-indicating method.
-
Instrumentation: An Ultra-Fast Liquid Chromatography (UFLC) system is used.
-
Column: Kromasil C18 (250 × 4.6mm, 5µm).[3]
-
Mobile Phase: A mixture of 1% formic acid in methanol and acetonitrile in an 80:20 v/v ratio.[3]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1 mL/min.[3]
-
Detection: The eluent is monitored using a PDA detector at 260 nm.[3]
-
Injection Volume: A 20 µl sample is injected into the system.
Visualizing Cefotaxime Degradation and Method Validation
Graphical representations of complex processes can significantly aid in their understanding. The following diagrams illustrate the degradation pathway of Cefotaxime and the typical workflow for validating a stability-indicating method.
Caption: Cefotaxime Degradation under Stress Conditions.
The degradation of Cefotaxime is a complex process influenced by various factors such as pH, temperature, and oxidizing agents.[9][10] In acidic conditions, deacetylation to form deacetylcefotaxime occurs, which can further convert to a lactone derivative in a highly acidic medium.[9] Alkaline conditions also lead to the cleavage of the beta-lactam ring and deacetylation.[9] Furthermore, polymer impurities, such as dimers and trimers, can form and are of particular concern due to their potential to induce allergic reactions.[11][12]
Caption: Workflow for Method Validation.
The validation of a stability-indicating method is a systematic process that follows established guidelines, such as those from the International Council for Harmonisation (ICH).[3][5] The process begins with method development and is followed by forced degradation studies to ensure the method is specific for the analyte in the presence of its degradation products. Key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, are then rigorously evaluated.[3][5]
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between the color stability and impurity profile of cefotaxime sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]
- 12. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antibacterial Action of Cefotaxime and its Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of the third-generation cephalosporin, Cefotaxime (CTX), when used in combination with its primary active metabolite, desacetylcefotaxime (dCTX). The synergistic relationship between these two compounds is well-documented and presents a significant consideration in the clinical application and development of cephalosporin-based therapies. Experimental data from in-vitro studies, including checkerboard and time-kill assays, are presented to quantify this synergy. Detailed experimental protocols and visualizations of the underlying mechanism and workflows are also provided.
Comparative Analysis of Antibacterial Potency
The combination of Cefotaxime and its metabolite, desacetylcefotaxime, frequently demonstrates synergistic or additive antibacterial effects against a wide range of clinically relevant bacteria. This synergy is particularly notable in species that may exhibit resistance to Cefotaxime alone, often due to the production of β-lactamase enzymes. Desacetylcefotaxime, while generally less potent than its parent compound, exhibits greater stability against certain β-lactamases, thereby protecting Cefotaxime from enzymatic degradation and enhancing its antibacterial activity.[1][2]
The following tables summarize the quantitative outcomes of in-vitro synergy testing from various studies. The Fractional Inhibitory Concentration (FIC) index is a standard measure of synergy, where an index of ≤ 0.5 indicates a synergistic interaction.
| Organism | Cefotaxime (CTX) MIC (µg/mL) | Desacetylcefotaxime (dCTX) MIC (µg/mL) | CTX in Combination MIC (µg/mL) | dCTX in Combination MIC (µg/mL) | FIC Index | Outcome | Reference |
| Staphylococcus aureus | 4.0 | - | 1.0 - 2.0 | - | ≤ 0.5 | Synergy | [3] |
| Bacteroides fragilis group (MIC50) | 32.0 | - | 8.0 | - | Not Reported | Synergy | [3] |
| Bacteroides fragilis (MIC50) | 6.0 | - | 2.0 | 4.0 (fixed) | Not Reported | Synergy | [4] |
| Bacteroides vulgatus (MIC50) | 4.0 | - | 1.0 | 4.0 (fixed) | Not Reported | Synergy | [4] |
| Enterobacteriaceae | - | - | ≤ 50% of CTX alone | - | Not Reported | Synergy | [5] |
| Enterococci | 128.0 | - | - | - | ≤ 0.5 | Synergy | [6] |
| Staphylococci | - | - | - | - | ≤ 0.5 (72% of isolates) | Synergy | [6] |
Note: The data presented is a compilation from multiple sources and methodologies may vary. Some studies reported MIC50 (the concentration required to inhibit 50% of isolates) or qualitative synergistic outcomes without providing specific FIC indices.
Mechanism of Synergy
The primary mechanism underlying the synergistic activity of Cefotaxime and desacetylcefotaxime is the enhanced stability of the metabolite to certain bacterial β-lactamases.[2] This interaction can be visualized as a protective relationship.
Caption: Logical relationship of Cefotaxime and desacetylcefotaxime synergy.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments used to determine the synergistic effects are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in-vitro interaction of two antimicrobial agents.
Caption: Experimental workflow for the checkerboard assay.
Detailed Steps:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of Cefotaxime and desacetylcefotaxime in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, perform serial dilutions of Cefotaxime along the x-axis and desacetylcefotaxime along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Include control wells for each agent alone.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth. Determine the MIC for each agent alone and for each combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Cefotaxime (FIC_A) = MIC of Cefotaxime in combination / MIC of Cefotaxime alone
-
FIC of desacetylcefotaxime (FIC_B) = MIC of desacetylcefotaxime in combination / MIC of desacetylcefotaxime alone
-
FIC Index = FIC_A + FIC_B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
References
- 1. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of cefotaxime and desacetylcefotaxime against the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity of cefotaxime and desacetylcefotaxime alone and in combination against anaerobes and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro activity of cefotaxime and desacetylcefotaxime alone and in combination against 320 gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of cefotaxime and desacetylcefotaxime, alone or in combination, against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Comparative Analysis of Beta-Lactamase Stability in Cefotaxime and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate dance between beta-lactam antibiotics and the resistance mechanisms of bacteria is paramount. This guide provides an objective comparison of the beta-lactamase stability of the third-generation cephalosporin, cefotaxime, and its key derivatives. By presenting supporting experimental data and detailed methodologies, we aim to furnish a critical resource for the development of more robust and effective antibacterial agents.
The emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Cefotaxime, a workhorse in clinical settings, was designed to have increased stability against many common beta-lactamases. However, the evolution of extended-spectrum beta-lactamases (ESBLs) has challenged its effectiveness. This has spurred the development of cefotaxime derivatives with altered structural features aimed at evading enzymatic degradation.
Comparative Stability: A Quantitative Overview
The stability of cefotaxime and its derivatives against various beta-lactamases is a critical determinant of their antibacterial spectrum and clinical utility. The following tables summarize key quantitative data from published studies, offering a side-by-side comparison of their performance.
| Antibiotic | Beta-Lactamase Source | Enzyme Class | Vmax (µmol/min) | Km (mM) | Relative Hydrolysis Rate (%)* | Reference |
| Cefotaxime | Bacteroides fragilis | - | 0.172 | 0.011 | - | [1] |
| Cefotaxime | ESBLs | A | - | - | 20.10 | [2] |
| Cefotaxime | Broad-Spectrum β-Lactamases | A | - | - | 3.15 | [2] |
*Relative hydrolysis rates are often compared to a standard substrate, such as penicillin G or cephaloridine, which is set at 100%.
| Antibiotic | Beta-Lactamase Producing Organism | Observation | Reference |
| Cefotaxime | Various Enterobacteriaceae | Inactivated by certain lactamases. | [3] |
| Ceftriaxone | Various Enterobacteriaceae | Also destroyed by lactamases that inactivate cefotaxime, and to a greater extent. | [3] |
| Cefoperazone | Various Enterobacteriaceae | No hydrolysis observed by nearly all bacterial extracts tested. | [3] |
| Moxalactam | Various Enterobacteriaceae | No hydrolysis observed by nearly all bacterial extracts tested. | [3] |
| Cefotaxime | 12 β-lactamase-producing enterobacterial strains | Slightly susceptible to hydrolysis by half of the tested strains. | [4] |
| Cefuroxime | 12 β-lactamase-producing enterobacterial strains | Similar susceptibility to hydrolysis as cefotaxime. | [4] |
| Cefoxitin | 12 β-lactamase-producing enterobacterial strains | Not degraded at all. | [4] |
| Cefamandole | 12 β-lactamase-producing enterobacterial strains | Most susceptible to hydrolysis among the tested cephalosporins. | [4] |
The Structural Basis of Stability and Resistance
The susceptibility of cefotaxime and its derivatives to beta-lactamase hydrolysis is intimately linked to their molecular structure. The methoxyimino group in the C-7 side chain of cefotaxime is a key feature that confers stability against many common beta-lactamases. However, mutations in the active site of these enzymes, particularly in the omega loop, can alter their conformation and accommodate the bulky side chains of third-generation cephalosporins, leading to hydrolysis.[5] This structural interplay is a critical area of research for the design of new, more resistant antibiotics.
Experimental Protocols
To ensure the reproducibility and comparability of beta-lactamase stability studies, standardized experimental protocols are essential. Below is a detailed methodology for a common spectrophotometric assay used to determine the rate of hydrolysis of beta-lactam antibiotics.
Spectrophotometric Hydrolysis Assay
Objective: To quantify the rate of hydrolysis of a beta-lactam antibiotic by a specific beta-lactamase enzyme by monitoring the change in absorbance of a chromogenic substrate.
Materials:
-
Purified beta-lactamase enzyme of known concentration
-
Beta-lactam antibiotic (e.g., cefotaxime, ceftriaxone) stock solution of known concentration
-
Chromogenic beta-lactamase substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer capable of kinetic measurements
-
96-well microplates (for high-throughput screening) or quartz cuvettes
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the beta-lactam antibiotic in assay buffer to determine kinetic parameters (Km and Vmax).
-
Prepare a working solution of the beta-lactamase enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a measurable rate of hydrolysis.
-
Prepare a stock solution of the chromogenic substrate (e.g., Nitrocefin at 1 mg/mL in DMSO) and a working solution in assay buffer.
-
-
Assay Setup:
-
To each well of a microplate or a cuvette, add the assay buffer.
-
Add the beta-lactam antibiotic solution to achieve the desired final concentration.
-
Initiate the reaction by adding the beta-lactamase enzyme solution. The total reaction volume should be consistent across all assays.
-
-
Data Acquisition:
-
Immediately place the microplate or cuvette in the spectrophotometer.
-
Monitor the change in absorbance at the wavelength appropriate for the chromogenic substrate (e.g., 486 nm for Nitrocefin) over a set period. Record absorbance readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis is proportional to the change in absorbance per unit time.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
The catalytic efficiency of the enzyme for the antibiotic can be calculated as kcat/Km, where kcat = Vmax / [Enzyme].
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining beta-lactamase stability.
The ongoing evolution of beta-lactamases necessitates a continuous effort in the design and evaluation of new beta-lactam antibiotics. A thorough understanding of the structure-activity relationships that govern beta-lactamase stability is crucial for the development of next-generation cephalosporins that can effectively combat resistant bacterial infections. The data and methodologies presented in this guide serve as a foundational resource for researchers in this critical field.
References
- 1. Hydrolysis of Cefotaxime by a beta-lactamase from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on hydrolysis of cefotaxime by broad and extended-spectrum-β-lactamase and inhibitory actions of tazobactam and sulbactam [yxsj.smmu.edu.cn]
- 3. [Comparison of antimicrobial activity and stability to beta-lactamases of cefoperazone, cefotaxime, lamoxactam and ceftriaxon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of activity and beta-lactamase stability of cefotaxime with those of six other cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Cefotaxime Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Cefotaxime is paramount. The presence of impurities, even in trace amounts, can impact the drug's efficacy and safety. This guide provides a detailed, objective comparison of the primary analytical methods used for the determination of Cefotaxime impurities, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as the most utilized techniques for the analysis of Cefotaxime and its related substances.[1] While HPLC is more frequently employed, CE offers a valuable alternative with different separation principles. This comparison delves into the methodologies and performance characteristics of these key techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for Cefotaxime impurity analysis, capable of separating a wide range of impurities, including degradation products and polymer impurities like dimers and trimers.[2][3][4]
Experimental Protocol: RP-HPLC Method for Cefotaxime Impurities
This protocol is a representative example of a gradient RP-HPLC method for the analysis of Cefotaxime and its impurities.[5]
-
Chromatographic System:
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.01M ammonium acetate solution, pH adjusted to 6.0 with acetic acid.[5]
-
Mobile Phase B: Acetonitrile: Methanol (75:25 v/v).[5]
-
Gradient Program:
-
0-5 min: 98% A, 2% B
-
5-55 min: Linear gradient to 40% A, 60% B
-
55-60 min: 40% A, 60% B
-
60-61 min: Return to 98% A, 2% B
-
61-70 min: 98% A, 2% B (equilibration)[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 235 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Diluent: Water.[5]
-
HPLC-MS for Impurity Identification
For the structural elucidation of unknown impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool. One study successfully identified 26 related substances in a Cefotaxime sample using an HPLC-MS method with an ion trap/time-of-flight (IT-TOF) mass spectrometer.[6] The method utilized a gradient elution with a mobile phase consisting of ammonium acetate and methanol.[6]
Capillary Electrophoresis (CE)
Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), provides an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. It has been successfully applied to the separation of Cefotaxime and its related impurities, including its enantiomers.[1][7][8][9]
Experimental Protocol: CZE Method for Cefotaxime Enantiomers
This protocol details a method for the chiral separation of Cefotaxime enantiomers.[7][8][9]
-
Electrophoretic System:
Another CE method for quantifying cefotaxime and its related impurities used a 30 mM sodium dihydrogen phosphate buffer (pH 7.2) containing 165 mM sodium dodecyl sulfate.[1] This analysis was performed with an applied potential of 15 kV and UV detection at 254 nm.[1]
Head-to-Head Performance Comparison
| Parameter | RP-HPLC Method | Capillary Zone Electrophoresis (CZE) Method |
| Linearity Range | 0.01 - 0.07 µg/mL (for Cefotaxime Sodium)[10] | 2 - 160 µg/mL (for Cefotaxime enantiomers)[7][8][9] |
| Limit of Detection (LOD) | 1.8 ng/mL (for Cefotaxime Sodium)[10] | < 0.5 µg/mL (for Cefotaxime enantiomers)[7][8][9] |
| Limit of Quantification (LOQ) | 5.8 ng/mL (for Cefotaxime Sodium)[10] | Not explicitly stated, but linearity starts at 2 µg/mL |
| Primary Application | Broad impurity profiling, including polymers and degradation products.[4][5] | Chiral separations, analysis of charged impurities.[7][8] |
| Reported Retention/Migration Time | Cefotaxime Sodium: 2.622 min (isocratic method)[10] | Not specified for impurities, but enantiomers are baseline separated. |
Visualizing the Analytical Workflows
To better understand the practical steps involved in each analytical method, the following diagrams illustrate the typical workflows.
Caption: A typical workflow for the analysis of Cefotaxime impurities using RP-HPLC.
Caption: A generalized workflow for Cefotaxime impurity analysis using Capillary Electrophoresis.
Conclusion
Both HPLC and CE are powerful techniques for the quality control of Cefotaxime. RP-HPLC is a versatile and widely established method suitable for a broad range of impurities, including polymeric ones, which are of concern due to potential allergenicity.[2][3] Capillary Electrophoresis offers a complementary approach, excelling in the separation of enantiomers and other charged species with high efficiency. The choice of method will depend on the specific impurities of interest. For comprehensive impurity profiling, HPLC, particularly when coupled with MS, is invaluable. For specific challenges like chiral purity, CE is a superior choice. The detailed protocols and comparative data presented here serve as a practical guide for researchers and analysts in selecting and implementing the most appropriate method for their specific needs in Cefotaxime impurity analysis.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]
- 4. Study of the polymerized impurities in cefotaxime sodium and cefepime by applying various chromatographic modes coupled with ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Analysis of Impurity Profile of Cefotaxime Sodium by HPLC-MS [journal11.magtechjournal.com]
- 7. Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis. | Semantic Scholar [semanticscholar.org]
- 8. Separation and determination of cefotaxime enantiomers in injections by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rfppl.co.in [rfppl.co.in]
Degradation of Cefotaxime: A Comparative Guide to the Biological Activity of its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic in clinical practice. Its therapeutic efficacy is influenced not only by the parent drug but also by the biological activity of its degradation products. This guide provides a comprehensive comparison of the antimicrobial activity and toxicological profiles of cefotaxime and its primary degradation products, supported by experimental data and detailed methodologies.
Executive Summary
Cefotaxime undergoes degradation in the body and under certain environmental conditions to form several byproducts. The principal and most biologically significant degradation product is desacetylcefotaxime , which itself possesses antimicrobial properties and can act in synergy with the parent compound.[1][2] Other metabolites, including desacetylcefotaxime lactone , and metabolites designated as M2 and M3 , are generally considered to be microbiologically inactive.[3][4] Understanding the distinct biological activities of these degradation products is crucial for optimizing therapeutic strategies and ensuring patient safety.
Antimicrobial Activity: A Quantitative Comparison
The primary measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of cefotaxime and its active metabolite, desacetylcefotaxime, against a range of clinically relevant bacteria.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Cefotaxime and Desacetylcefotaxime against Various Bacterial Isolates
| Microorganism | Cefotaxime (CTX) MIC (µg/mL) | Desacetylcefotaxime (des-CTX) MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 8 | 4 - 64 |
| Streptococcus pneumoniae | ≤0.015 - 0.5 | ≤0.015 - 1 |
| Escherichia coli | ≤0.03 - 128 | 0.12 - >128 |
| Klebsiella pneumoniae | ≤0.03 - 64 | 0.12 - 128 |
| Pseudomonas aeruginosa | 8 - >128 | >128 |
| Bacteroides fragilis group | 8 - >256 | 16 - >256 |
Data compiled from multiple sources. Actual MIC values can vary depending on the specific strain and testing conditions.
Table 2: Synergistic Activity of Cefotaxime (CTX) and Desacetylcefotaxime (des-CTX) against Bacteroides fragilis
| Strain | CTX MIC (µg/mL) | des-CTX MIC (µg/mL) | CTX + des-CTX (1:1) MIC (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* |
| Strain 1 | 32 | 64 | 8 | 0.375 (Synergy) |
| Strain 2 | 16 | 128 | 4 | 0.281 (Synergy) |
| Strain 3 | 64 | 64 | 16 | 0.5 (Additive) |
FIC Index: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
The data clearly indicates that while cefotaxime is generally more potent, desacetylcefotaxime retains significant antimicrobial activity against many pathogens.[5][6] Furthermore, the combination of cefotaxime and desacetylcefotaxime often results in a synergistic or additive effect, enhancing the overall antimicrobial potency.[1][2] This is particularly noteworthy in the context of in vivo activity, where both compounds are present.
Inactive Degradation Products
In addition to desacetylcefotaxime, cefotaxime degrades into other metabolites, namely desacetylcefotaxime lactone and metabolites M2 and M3.[4][7] Current literature indicates that these degradation products are microbiologically inactive and do not contribute to the therapeutic effect of cefotaxime.[3][4]
Toxicity Profile of Degradation Products
While extensive toxicological data exists for the parent drug, cefotaxime, specific toxicity studies on its degradation products are limited. Cefotaxime itself can lead to adverse effects such as convulsions, dyspnea, and hypothermia at very high doses.[8] There is a general consensus that the modest accumulation of cefotaxime and desacetylcefotaxime in patients with impaired liver function is unlikely to cause toxicity due to their high therapeutic index.[9][10] However, a comprehensive toxicological comparison of the individual degradation products is an area that warrants further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Reagents and Media:
- Prepare a stock solution of the test compound (cefotaxime or its degradation product) in a suitable solvent.
- Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
- Culture the bacterial strain to be tested on an appropriate agar plate overnight.
2. Inoculum Preparation:
- From the overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB.
- Add the standardized bacterial inoculum to each well.
- Include a growth control well (inoculum without the test compound) and a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).
Experimental Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
1. Preparation:
- Prepare stock solutions and serial dilutions of both cefotaxime and desacetylcefotaxime as described in the MIC protocol.
2. Assay Procedure:
- In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute cefotaxime along the columns and desacetylcefotaxime along the rows.
- Inoculate each well with a standardized bacterial suspension.
- Incubate the plate under appropriate conditions.
3. Data Analysis:
- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
4. Interpretation of FIC Index:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: FIC Index > 0.5 to 4
- Antagonism: FIC Index > 4
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the degradation pathway of cefotaxime and the experimental workflow for MIC determination.
Caption: Metabolic pathway of cefotaxime and its degradation products.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime: evidence of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefotaxime and desacetylcefotaxime: an example of advantageous antimicrobial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of desacetylcefotaxime alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of 3-Desacetyl Cefotaxime Lactone
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-Desacetyl Cefotaxime lactone, a metabolite and degradation product of the third-generation cephalosporin antibiotic cefotaxime, requires careful consideration for its disposal to prevent the potential spread of antibiotic resistance and environmental contamination.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Core Principles of Disposal
The disposal of this compound, like other beta-lactam antibiotics, is governed by regulations from bodies such as the Environmental Protection Agency (EPA).[5][6][7] Improper disposal, such as sewering, is prohibited for hazardous pharmaceutical waste to protect water supplies and prevent ecological harm.[6] The primary goal is to inactivate the beta-lactam ring, which is responsible for its antibiotic activity.
Disposal Methods Overview
The appropriate disposal method for this compound depends on the concentration and volume of the waste. The following table summarizes the recommended procedures:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Concentrated Stock Solutions & Bulk Powder | Hazardous Waste Incineration | - Considered hazardous chemical waste.[8] - Must be collected in clearly labeled, sealed containers. - Arrange for pickup by a licensed hazardous waste disposal service. |
| Dilute Aqueous Solutions (e.g., from cell culture) | Chemical Inactivation followed by Hazardous Waste Disposal | - Inactivation of the beta-lactam ring is crucial. - Alkaline hydrolysis is an effective method. - After inactivation, the resulting solution should be collected as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Segregated Hazardous Waste | - Collect in designated, labeled containers for pharmaceutical waste. - Dispose of through the institution's hazardous waste management program. |
| Contaminated Sharps (e.g., needles, scalpels) | Sharps Container for Hazardous Drug Waste | - Place immediately in a puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[9] - Seal and dispose of through the institutional hazardous waste service.[9] |
Experimental Protocol: Alkaline Hydrolysis for Inactivation of Dilute Solutions
Chemical hydrolysis is a robust method to inactivate beta-lactam antibiotics by cleaving the beta-lactam ring.[10] Alkaline hydrolysis using sodium hydroxide (NaOH) is a commonly recommended procedure.[9][11]
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution for neutralization
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container
Procedure:
-
Segregation and Preparation: Collect all dilute aqueous waste containing this compound in a designated, clearly labeled, and chemically compatible container. Work in a well-ventilated area or a chemical fume hood.
-
Alkalinization: Slowly add 1 M NaOH solution to the waste while gently stirring. Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is greater than 10.
-
Inactivation (Hydrolysis): Loosely cap the container to prevent pressure buildup and allow the solution to stand for at least 24 hours at room temperature.[9] This incubation period is to ensure the complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding 1 M HCl while stirring. Monitor the pH and adjust it to a neutral range (between 6.0 and 8.0).[9]
-
Final Disposal: The neutralized solution is still considered chemical waste. Transfer the treated solution to a designated hazardous waste container.[9] Ensure the container is properly labeled with the contents and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. shipmangoodwin.com [shipmangoodwin.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safeguarding Researchers: Essential Protocols for Handling 3-Desacetyl Cefotaxime Lactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmaceutical compounds. This document provides immediate, essential safety and logistical information for the handling of 3-Desacetyl Cefotaxime lactone, a metabolite and impurity of the cephalosporin antibiotic Cefotaxime. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring proper disposal.
Immediate Safety and Handling Precautions
Engineering Controls are the primary line of defense. All handling of this compound, especially in its powdered form, should be conducted in a designated area with appropriate engineering controls to minimize inhalation and skin contact.
-
Ventilation: Use a certified chemical fume hood, especially for weighing and preparing solutions, to prevent the generation of airborne particles.
-
Containment: For larger quantities or procedures with a higher risk of aerosolization, a glove box or other containment enclosure is recommended.
Personal Protective Equipment (PPE) is mandatory. As a cephalosporin derivative, this compound is a potential sensitizer, meaning repeated exposure can lead to allergic reactions.[1] A comprehensive PPE strategy is crucial.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects the eyes and face from accidental splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Required when handling the powder form of the compound to prevent inhalation of aerosolized particles. |
Operational Plan for Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Occupational Exposure and Health-Based Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a precautionary approach is necessary. For related cephalosporin compounds, such as Ceftazidime, an Occupational Exposure Band (OEB) has been assigned. This can serve as a conservative estimate for handling this compound.
| Parameter | Value | Rationale/Source |
| Occupational Exposure Band (OEB) | OEB 1 - Sensitizer | Based on the known sensitizing potential of cephalosporin antibiotics. |
| Control Range | >1000 µg/m³ to < 3000 µg/m³ | Surrogate data from Ceftazidime, another cephalosporin antibiotic. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and the potential for antibiotic resistance. All waste should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other waste streams. This includes:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, weigh paper, and any other disposable labware.
-
Liquid Waste: Unused solutions, and solvent rinses from cleaning contaminated glassware.
-
-
Containerization:
-
Solid Waste: Place in a dedicated, clearly labeled, leak-proof hazardous waste container with a secure lid.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Labeling: All waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area within the laboratory, away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.
Emergency Spill Response
In the event of a spill, a clear and immediate response is crucial to mitigate exposure and contamination.
Caption: A logical workflow for responding to a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
